GST-FH.4
Description
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Properties
Molecular Formula |
C20H20N6O3S |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-[1-(2-methoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C20H20N6O3S/c1-12-18(23-25-26(12)14-7-5-6-8-15(14)27-2)19-22-20(30-24-19)21-13-9-10-16(28-3)17(11-13)29-4/h5-11H,1-4H3,(H,21,22,24) |
InChI Key |
ZNBWMKXNYIXLSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2OC)C3=NSC(=N3)NC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
GST-FH.4: A Technical Guide to a Frequent False Positive Hitter in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
The pursuit of novel therapeutics through high-throughput screening (HTS) is a cornerstone of modern drug discovery. However, the path from a primary "hit" to a validated lead compound is frequently obstructed by false positives. Among the various sources of assay artifacts, the use of protein affinity tags, while instrumental for protein purification and immobilization, can introduce a significant number of these misleading signals. The Glutathione S-Transferase (GST) tag, a widely utilized fusion partner, has been notably implicated in generating false positives. This technical guide provides an in-depth examination of GST-FH.4, a compound complex known to be a frequent false positive hitter (FH) in assays reliant on the GST-glutathione (GSH) interaction, and more broadly addresses the challenges associated with GST-tagged proteins in HTS.
The Challenge of GST-Tagged Proteins in HTS
Glutathione S-Transferase (GST) is a 26 kDa protein whose robust and specific interaction with its substrate, glutathione (GSH), is leveraged in a multitude of biochemical and cell-based assays. The GST tag facilitates protein purification and enables the immobilization of proteins to GSH-coated surfaces, such as microtiter plates, for HTS campaigns. Despite its utility, the GST tag itself can be a source of significant assay interference, leading to the identification of compounds that appear to modulate the target of interest but are, in fact, interacting with the assay components.
One of the primary mechanisms of interference is the disruption of the GST-GSH interaction. Compounds that inhibit this interaction can produce a signal that mimics the effect of a true inhibitor of the protein of interest in assays where the GST-GSH binding is crucial for signal generation (e.g., AlphaScreen). Furthermore, the large size of the GST tag can lead to protein aggregation or misfolding, which may expose hydrophobic patches or create novel binding sites, leading to non-specific interactions with small molecules.[1][2]
This compound: A Notorious Frequent Hitter
This compound is a compound complex that has been identified as a frequent false positive hit in screens that utilize the GST-GSH interaction.[3][4] This complex directly inhibits the activity of Glutathione S-Transferase, thereby disrupting its ability to bind to glutathione.
Quantitative Analysis of this compound and Other GST Frequent Hitters
The inhibitory potential of this compound and other compounds that interfere with the GST-GSH interaction has been quantified in various studies. This data is critical for researchers to be aware of the potential for false positives when using GST-tagged proteins in their screening campaigns.
| Compound/Complex | Assay Technology | IC50 (µM) | Reference |
| This compound | Not specified | 24.38 | [3] |
| Selected GST Frequent Hitters | AlphaScreen | **** | |
| Compound 1 | AlphaScreen | < 25 | |
| Compound 2 | AlphaScreen | < 25 | |
| ... (35 other compounds) | AlphaScreen | Varies |
Table 1: Inhibitory Potency of this compound and Other Frequent Hitters. This table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other compounds identified as frequent hitters in assays involving the GST-GSH interaction. A lower IC50 value indicates a more potent inhibitor of the GST-GSH interaction and, therefore, a higher potential for generating false-positive signals.
A study utilizing an indirect phage enzyme-linked immunosorbent assay (ELISA) to screen for antibody fragments specific to a GST-fusion protein provided a stark example of the prevalence of GST-related false positives.
| Assay Type | Total Clones Enriched | Clones Identified as Specific (to GST-domain fusion) | Clones Identified as False Positives (reacting with GST) |
| Indirect Phage ELISA | 210 | 106 | 0 |
| Capture Phage ELISA | 210 | 0 | 106 |
Table 2: Identification of False Positives in Phage Display Screening. This table illustrates the dramatic difference in the identification of false positives when using two different ELISA formats for screening phage-displayed antibody fragments against a GST-fusion protein. The capture phage ELISA revealed that all 106 clones initially identified as specific were, in fact, false positives that reacted with the GST tag.
Mechanisms of Interference
The interference caused by compounds like this compound and the broader issue of false positives with GST-tagged proteins can be attributed to several mechanisms:
-
Direct Inhibition of GST-GSH Interaction: Compounds can bind to the glutathione-binding site on GST, competitively inhibiting its interaction with immobilized GSH.
-
Non-specific Binding to GST: The GST protein itself can present binding sites for small molecules that are independent of the active site, leading to non-specific interactions that may be misinterpreted as target-specific activity.
-
Protein Aggregation and Misfolding: The presence of the large GST tag can induce aggregation or misfolding of the fusion protein, creating artificial surfaces for compound binding.
-
Nucleic Acid Bridging: In assays involving DNA- or RNA-binding proteins, contaminating nucleic acids can mediate a false-positive interaction between the GST-tagged protein and its putative partner.
Signaling Pathway Interference
Beyond direct interference with the assay components, GST has been shown to play a role in regulating cellular signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathways. GST can interact with and modulate the activity of key signaling proteins such as c-Jun N-terminal kinase (JNK) and apoptosis signal-regulating kinase 1 (ASK1). This physiological role of GST introduces another layer of complexity, as compounds that modulate GST activity could inadvertently affect these signaling cascades, leading to off-target effects that might be scored as hits in cell-based assays.
Figure 1: GST-Mediated Regulation of the ASK1-JNK Signaling Pathway and Interference by Frequent Hitters. This diagram illustrates the inhibitory role of Glutathione S-Transferase (GST) on the pro-apoptotic ASK1-JNK signaling cascade. Cellular stress activates ASK1, leading to a phosphorylation cascade that culminates in apoptosis. GST can sequester and inhibit ASK1 and JNK, thus acting as a negative regulator of this pathway. Frequent hitters like this compound can inhibit GST, thereby relieving this inhibition and potentially leading to the activation of the downstream pathway, which could be a source of false positives in cell-based screens.
Experimental Protocols for Identification and Mitigation of False Positives
To minimize the impact of GST-related false positives, rigorous experimental design and the implementation of appropriate counter-screens are essential.
Protocol 1: GST Pull-Down Assay with Controls for False Positives
This protocol is designed to identify protein-protein interactions while incorporating controls to identify non-specific binding and false positives.
Materials:
-
GST-tagged "bait" protein and "prey" protein lysate
-
Glutathione-agarose beads
-
Wash buffer (e.g., PBS with 0.1% Triton X-100)
-
Elution buffer (e.g., Wash buffer with 10 mM reduced glutathione)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Immobilization of Bait Protein:
-
Incubate the GST-tagged bait protein with equilibrated glutathione-agarose beads for 1-2 hours at 4°C with gentle rotation.
-
As a negative control, incubate beads with GST protein alone.
-
-
Washing:
-
Wash the beads three times with 10 bed volumes of cold wash buffer to remove unbound protein.
-
-
Incubation with Prey Protein:
-
Add the prey protein lysate to the beads and incubate for 2-4 hours at 4°C with gentle rotation.
-
Include a control where prey lysate is incubated with beads bound only to GST to check for non-specific binding to the GST tag or the beads.
-
-
Stringent Washing:
-
Wash the beads five times with cold wash buffer. For each wash, gently invert the tube several times, centrifuge briefly, and aspirate the supernatant.
-
-
Elution:
-
Elute the bound proteins by adding elution buffer and incubating for 10-15 minutes at room temperature.
-
Collect the eluate by centrifugation.
-
-
Analysis:
-
Analyze the eluates by SDS-PAGE and Western blotting using an antibody specific for the prey protein. A true interaction should only be observed in the lane with the GST-bait protein and not in the GST-only control lane.
-
Protocol 2: AlphaScreen Counter-Screen for GST-GSH Interaction Inhibitors
This protocol can be used to identify compounds that directly interfere with the GST-GSH interaction, a common cause of false positives in AlphaScreen assays.
Materials:
-
GST-tagged protein
-
Biotinylated-GSH
-
Streptavidin-coated Donor beads
-
Anti-GST Acceptor beads
-
Assay buffer
-
Test compounds
Procedure:
-
Compound Plating:
-
Dispense test compounds into a 384-well microplate.
-
-
Reagent Preparation:
-
Prepare a mixture of GST-tagged protein and anti-GST Acceptor beads in assay buffer.
-
Prepare a mixture of biotinylated-GSH and Streptavidin-coated Donor beads in assay buffer.
-
-
Assay Assembly:
-
Add the GST/Acceptor bead mix to the wells containing the compounds and incubate for 15-30 minutes at room temperature.
-
Add the biotin-GSH/Donor bead mix to the wells.
-
-
Incubation:
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
-
Signal Detection:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
A decrease in the AlphaScreen signal in the presence of a test compound indicates inhibition of the GST-GSH interaction. These compounds are potential false positives in primary screens that rely on this interaction.
-
A Workflow for Triaging GST-Related False Positives
A systematic workflow is crucial for the efficient identification and elimination of false positives arising from the use of GST-tagged proteins in HTS campaigns.
References
Technical Guide: Biological Activity of GST-FH.4
For Researchers, Scientists, and Drug Development Professionals
Abstract
GST-FH.4 is a small molecule identified as an inhibitor of Glutathione S-Transferase (GST) activity. It is notably categorized as a "frequent false positive hit" (FH) in high-throughput screening campaigns that utilize the interaction between GST and glutathione (GSH) for signal generation. This guide provides a comprehensive overview of the known biological activity of this compound, including its quantitative data, the experimental methodology used for its characterization, and the logical workflow of its identification. The information presented herein is primarily derived from the study by Brenke JK, et al., which first reported the compound.
Introduction
Glutathione S-Transferases (GSTs) are a family of enzymes involved in the detoxification of a wide range of xenobiotic and endogenous compounds. The GST-glutathione (GSH) interaction is a common tool in drug discovery and molecular biology research, often employed in affinity purification and screening assays. However, certain small molecules can interfere with this interaction, leading to false-positive results. This compound is one such compound, characterized by its ability to inhibit the GST-GSH interaction. Understanding the properties of such "frequent hitters" is crucial for the validation of screening results and the development of robust assay methodologies.
Quantitative Data
The primary reported biological activity of this compound is its inhibition of Glutathione S-Transferase. The available quantitative data is summarized in the table below.
| Compound | Target | Activity | Value | Reference |
| This compound | Glutathione S-Transferase (GST) | IC50 | 24.38 µM | [1][2][3][4][5] |
Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the GST activity in the specific assay used.
Experimental Protocols
The following is a detailed description of the likely experimental methodology used to identify and characterize this compound, based on the available information regarding the AlphaScreen assay employed in the original study.
Assay Type: Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) for GST-GSH interaction.
Objective: To identify small molecules that inhibit the interaction between Glutathione S-Transferase (GST) and glutathione (GSH).
Materials:
-
Glutathione S-Transferase (GST)-tagged donor beads
-
Glutathione-coated acceptor beads
-
This compound compound
-
Assay buffer
-
384-well microplates
-
AlphaScreen-capable microplate reader
Methodology:
-
Compound Preparation: this compound was dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A dilution series was then prepared to test the compound across a range of concentrations.
-
Assay Reaction Setup:
-
In a 384-well microplate, the this compound dilutions were added to the wells.
-
GST-tagged donor beads and glutathione-coated acceptor beads were then added to the wells containing the compound.
-
The final volume in each well was brought to a constant volume with assay buffer.
-
-
Incubation: The microplate was incubated at room temperature for a specified period to allow for the interaction between the GST-tagged donor beads and the glutathione-coated acceptor beads, and for the compound to exert its inhibitory effect.
-
Signal Detection:
-
The microplate was read using an AlphaScreen-capable reader.
-
The reader excites the donor beads at 680 nm.
-
In the absence of an inhibitor, the donor and acceptor beads are in close proximity due to the GST-GSH interaction, allowing for the transfer of singlet oxygen from the donor to the acceptor beads.
-
This energy transfer results in a chemiluminescent signal from the acceptor beads, which is detected at 520-620 nm.
-
-
Data Analysis:
-
The intensity of the chemiluminescent signal is inversely proportional to the inhibitory activity of the compound.
-
The IC50 value for this compound was calculated by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Mandatory Visualizations
Experimental Workflow for Identification of this compound
The following diagram illustrates the high-throughput screening workflow that led to the identification of this compound as a frequent hitter in GST-GSH interaction assays.
Caption: Workflow for the identification of this compound as a frequent hitter.
Proposed Mechanism of Action
The following diagram illustrates the proposed mechanism of action of this compound as an inhibitor of the GST-GSH interaction in the context of an AlphaScreen assay.
References
- 1. What Is the General Procedure for GST Pull-Down Analysis of Protein–Protein Interactions? | MtoZ Biolabs [mtoz-biolabs.com]
- 2. goldbio.com [goldbio.com]
- 3. Detection of protein-protein interactions using the GST fusion protein pull-down technique | Springer Nature Experiments [experiments.springernature.com]
- 4. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. background glutathione s-transferase: Topics by Science.gov [science.gov]
In-Depth Technical Guide: GST-FH.4, an Inhibitor of Glutathione S-Transferase
For Researchers, Scientists, and Drug Development Professionals
Introduction
GST-FH.4 is a small molecule inhibitor of Glutathione S-Transferase (GST). It was identified as a "frequent hitter" in high-throughput screening campaigns designed to find modulators of the interaction between GST and glutathione (GSH).[1] Frequent hitters are compounds that appear to be active in a variety of assays, often due to non-specific interactions or assay interference. Despite its classification as a frequent hitter, this compound's ability to inhibit GST activity makes it a subject of interest for understanding the biological roles of GSTs and as a potential starting point for the development of more specific inhibitors. This guide provides a comprehensive overview of the available technical data on this compound, including its mechanism of action, quantitative data, and relevant experimental protocols.
Core Data and Properties
This compound is characterized by its inhibitory effect on the enzymatic activity of Glutathione S-Transferase.
| Property | Value | Reference |
| IC50 | 24.38 µM | [2][3] |
| Molecular Formula | C20H20N6O3S | N/A |
| CAS Number | 1358386-87-4 | N/A |
Mechanism of Action
This compound functions as an inhibitor of Glutathione S-Transferase. GSTs are a family of enzymes that play a crucial role in detoxification by catalyzing the conjugation of glutathione to a wide variety of xenobiotic and endogenous compounds. By inhibiting this process, this compound can modulate cellular pathways that are dependent on GST activity. The exact mode of inhibition (e.g., competitive, non-competitive) has not been explicitly detailed in the available literature.
Experimental Protocols
Glutathione S-Transferase (GST) Inhibition Assay (General Protocol)
A common method to assess GST inhibition is a spectrophotometric assay using the substrate 1-chloro-2,4-dinitrobenzene (CDNB). The conjugation of CDNB with glutathione, catalyzed by GST, results in a product that can be monitored by the increase in absorbance at 340 nm.
Materials:
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 6.5)
-
Reduced glutathione (GSH) solution (e.g., 100 mM)
-
1-chloro-2,4-dinitrobenzene (CDNB) solution (e.g., 100 mM in ethanol)
-
GST enzyme solution
-
Inhibitor stock solution (this compound)
-
Microplate reader capable of measuring absorbance at 340 nm
-
UV-transparent 96-well plates
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, GSH, and GST enzyme in a 96-well plate.
-
Add the inhibitor (this compound) at various concentrations to the wells. Include a control with no inhibitor.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period.
-
Initiate the reaction by adding the CDNB solution to each well.
-
Immediately begin monitoring the increase in absorbance at 340 nm over time using a microplate reader.
-
Calculate the initial reaction rates from the linear portion of the absorbance curves.
-
Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.
AlphaScreen Assay for GST-GSH Interaction
This compound was identified using an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) platform. This bead-based assay measures the interaction between GST and GSH.
Principle: The assay utilizes two types of beads: Donor beads and Acceptor beads. In this context, a GST-tagged protein is captured by an anti-GST antibody conjugated to the Acceptor bead. Glutathione is conjugated to the Donor bead. When the GST-tagged protein and glutathione interact, the Donor and Acceptor beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which excites the Acceptor bead, leading to light emission at 520-620 nm. An inhibitor of the GST-GSH interaction will disrupt this proximity, leading to a decrease in the AlphaScreen signal.[4][5]
Experimental Workflow for Identifying GST-GSH Interaction Inhibitors:
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 4. High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Function of Glutathione S-Transferase 4 (GST-4)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for "GST-FH.4" indicate that this is a chemical compound known to be a frequent false-positive hit in high-throughput screening assays that acts as an inhibitor of Glutathione S-transferase (GST) activity. It is not an endogenous cellular protein. This guide will focus on the widely studied enzyme Glutathione S-Transferase 4 (GST-4) , a key cellular protein involved in detoxification and stress response, which is likely the intended subject of interest.
Executive Summary
Glutathione S-Transferase 4 (GST-4) is a critical enzyme in cellular defense mechanisms, primarily studied in the model organism Caenorhabditis elegans. As a member of the GST superfamily, its core function is to catalyze the conjugation of reduced glutathione (GSH) to a variety of electrophilic compounds, thereby neutralizing them and facilitating their removal from the cell. This role places GST-4 at the center of the phase II detoxification pathway, protecting the cell from both endogenous and exogenous toxins, including reactive oxygen species (ROS). The expression of the gst-4 gene is tightly regulated by two major signaling pathways: the SKN-1/Nrf2 pathway, which responds to oxidative stress, and the Epidermal Growth Factor (EGF) signaling pathway, which can modulate gst-4 expression independently of SKN-1. Due to its robust and visible induction under stress, the gst-4 promoter is frequently used as a reporter for SKN-1 activity. Recent studies have also implicated GST-4 as a crucial factor in mitigating neurodegeneration in models of Parkinson's and Machado-Joseph disease, highlighting its potential as a therapeutic target.
Core Cellular Functions of GST-4
The primary function of GST-4 is the detoxification of harmful substances. This is achieved by catalyzing the nucleophilic attack of the sulfur atom of glutathione on electrophilic carbon, sulfur, or nitrogen atoms of toxic substrates. This action renders the toxins more water-soluble and less reactive, priming them for excretion.
-
Detoxification of Xenobiotics: GST-4 metabolizes a wide array of foreign compounds, including environmental pollutants and drugs.
-
Response to Oxidative Stress: It plays a vital role in the cellular antioxidant defense system by neutralizing reactive oxygen species and their byproducts.[1][2] Increased expression of GST-4 enhances resistance to oxidative stressors like juglone and paraquat.[1]
-
Neuroprotection: Studies using C. elegans models for neurodegenerative diseases have shown that the induction of GST-4 is essential for the protective effects of certain compounds.[3][4] For instance, a rapeseed pomace extract was found to restore motor function and prevent dopaminergic neuron degeneration in a GST-4-dependent manner.
Regulation of GST-4 by Cellular Signaling Pathways
The transcriptional regulation of gst-4 is complex and serves as an integration point for different cellular signals. While it is a canonical target of the SKN-1 stress response pathway, it is also regulated by EGF signaling, providing a mechanism for its induction in the absence of overt oxidative stress.
The SKN-1/Nrf2 Pathway
In C. elegans, SKN-1 is the ortholog of the mammalian Nrf2 transcription factor, a master regulator of the oxidative stress response. Under conditions of oxidative or xenobiotic stress, SKN-1 translocates to the nucleus, binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, and activates their transcription. gst-4 is a well-established downstream target of SKN-1, and its expression is often used as a reliable readout for SKN-1 activity.
Caption: Oxidative stress-induced activation of GST-4 via the SKN-1 pathway.
The EGF Signaling Pathway
Recent research has revealed a SKN-1-independent mechanism for gst-4 regulation through the Epidermal Growth Factor (EGF) pathway. Increased EGF signaling, either through gain-of-function mutations in the EGF receptor (let-23) or by treatment with agonists like royalactin, leads to enhanced gst-4 transcription. This cascade proceeds through the Ras-ERK kinase pathway and culminates in the activation of the transcription factor EOR-1, which then drives gst-4 expression. This parallel pathway highlights a role for GST-4 in cellular processes beyond the immediate oxidative stress response, potentially linking it to growth and developmental signaling.
Caption: SKN-1-independent activation of GST-4 via the EGF signaling pathway.
Quantitative Data Presentation
The following tables summarize quantitative findings from key studies on GST-4 regulation and function.
Table 1: Regulation of gst-4 Promoter Activity in C. elegans Data sourced from Detienne et al., 2016. Fluorescence intensity is a proxy for gene expression.
| Condition / Genetic Background | Treatment | Change in gst-4p::gfp Fluorescence (Normalized to Control) | Key Transcription Factor |
| Wild Type | Royalactin (EGF agonist) | ~60% Increase | EOR-1 |
| let-23(sa62) (EGFR gain-of-function) | None | ~60% Increase | EOR-1 |
| skn-1(zu67) (knockout) | None | ~46% Decrease | SKN-1 |
| skn-1(zu67) (knockout) | Royalactin | Increase observed (but less than WT) | EOR-1 |
| eor-1(cs28) (knockout) | None | ~28% Decrease | EOR-1 |
| eor-1(cs28) (knockout) | Royalactin | No significant increase | EOR-1 |
| Wild Type | 10 mM H₂O₂ | Significant Increase | SKN-1 |
| eor-1(cs28) (knockout) | 10 mM H₂O₂ | Significant Increase | SKN-1 |
Table 2: GST-4 Dependent Neuroprotection by Rapeseed Pomace (RSP) Extract Data sourced from Pohl et al., 2019.
| C. elegans Model | Treatment (RSP Extract) | Outcome | GST-4 Dependence |
| Machado-Joseph Disease (AT3q130) | 1.00–5.00 mg/mL | Significant improvement in motility | Yes (gst-4 deletion abolishes effect) |
| Parkinson's Disease (α-synuclein) | 4 mg/mL | Prevention of dopaminergic neuron loss | Yes (gst-4 deletion abolishes effect) |
| Wild Type (gst-4p::gfp reporter) | 4 mg/mL | Significant increase in GFP fluorescence | N/A |
Key Experimental Protocols
Protocol 1: Analysis of gst-4 Promoter Activity using a GFP Reporter Assay
This protocol describes a method to quantify the in vivo transcriptional activity of the gst-4 promoter in C. elegans using the transgenic strain CL2166, which expresses GFP under the control of the gst-4 promoter (gst-4p::gfp).
Materials:
-
C. elegans strain CL2166 (dvIs19 [gst-4p::GFP::NLS])
-
Nematode Growth Medium (NGM) plates
-
E. coli OP50
-
Test compound (e.g., potential antioxidant) or stressor (e.g., H₂O₂)
-
M9 buffer
-
Sodium azide (for anesthesia)
-
Fluorescence microscope with appropriate filters for GFP
-
Image analysis software (e.g., ImageJ)
Methodology:
-
Synchronization: Synchronize worm populations by bleaching gravid adults to collect eggs.
-
Culturing: Plate synchronized L1 larvae onto NGM plates seeded with OP50. If testing a compound, it can be added to the NGM or the bacterial lawn.
-
Treatment: Grow worms to the desired stage (e.g., L4 or Day 1 adult). For acute stress, wash worms in M9 buffer and expose them to the stressor (e.g., 10 mM H₂O₂ in M9) for a defined period (e.g., 2 hours).
-
Mounting and Imaging: After treatment, wash worms in M9 buffer. Anesthetize a sample of worms (e.g., 20-30) with sodium azide on a 2% agarose pad on a microscope slide.
-
Fluorescence Microscopy: Capture brightfield and GFP fluorescence images using consistent settings (exposure time, gain) for all samples.
-
Quantification: Use image analysis software to measure the mean fluorescence intensity of each worm. Normalize the fluorescence signal to the area of the worm to account for size differences.
-
Data Analysis: Compare the normalized fluorescence intensity between control and treated groups. Perform statistical analysis (e.g., t-test or ANOVA).
Caption: Experimental workflow for the GST-4 GFP reporter assay in C. elegans.
Protocol 2: GST Pull-Down Assay for Protein Interaction Analysis
This is a general biochemical method to identify proteins that interact with a protein of interest (the "bait"), in this case, GST-4. The bait protein is expressed as a fusion with GST.
Materials:
-
Expression vector for GST-fusion protein (e.g., pGEX series)
-
E. coli expression strain (e.g., BL21)
-
IPTG for induction
-
Lysis buffer (e.g., PBS with protease inhibitors and lysozyme)
-
Glutathione-agarose or magnetic beads
-
Source of "prey" proteins (e.g., cell lysate from C. elegans or other cells)
-
Wash buffer (e.g., PBS with low concentration of non-ionic detergent)
-
Elution buffer (containing reduced glutathione)
-
SDS-PAGE and Western blot reagents
Methodology:
-
Express GST-Bait Protein: Transform E. coli with the GST-GST-4 expression vector. Grow the culture and induce protein expression with IPTG.
-
Prepare Bait: Lyse the bacteria and purify the GST-GST-4 fusion protein by incubating the lysate with glutathione beads. Wash the beads to remove non-specifically bound bacterial proteins.
-
Prepare Prey Lysate: Prepare a protein lysate from the cells or tissue of interest under non-denaturing conditions.
-
Binding: Incubate the immobilized GST-GST-4 (on beads) with the prey protein lysate for several hours at 4°C to allow for interaction. Include a control with GST alone to identify proteins that bind non-specifically to the GST tag or the beads.
-
Washing: Pellet the beads and wash them multiple times with wash buffer to remove unbound proteins.
-
Elution: Elute the GST-GST-4 and any interacting prey proteins from the beads using an elution buffer containing a high concentration of reduced glutathione.
-
Analysis: Analyze the eluted proteins by SDS-PAGE. Specific interactors will be present in the GST-GST-4 eluate but not in the GST-only control. Interacting partners can be identified by Western blotting (if a candidate is known) or by mass spectrometry.
Protocol 3: Oxidative Stress Resistance Assay
This assay assesses the role of GST-4 in surviving acute oxidative stress.
Materials:
-
C. elegans strains: Wild-type (N2), gst-4 deletion mutant, or worms fed gst-4 RNAi.
-
NGM plates with E. coli OP50.
-
M9 buffer.
-
Oxidative stressor solution (e.g., 225 µM juglone or 10 mM H₂O₂ in M9 buffer).
-
96-well plate or small petri dishes for the assay.
-
Dissecting microscope.
Methodology:
-
Prepare Worms: Grow synchronized populations of wild-type and gst-4 mutant/knockdown worms to the young adult stage.
-
Exposure: Wash the worms off the plates with M9 buffer and transfer approximately 20-50 worms per well/dish containing the oxidative stressor solution. Use M9 buffer alone as a control.
-
Scoring Survival: At regular time intervals (e.g., every hour), score the number of surviving worms. A worm is considered dead if it does not respond to a gentle touch with a platinum wire pick.
-
Data Analysis: Plot the percentage of survival over time for each strain. Compare the survival curves of the different strains using statistical methods like the log-rank test to determine if the loss of GST-4 function significantly affects resistance to oxidative stress.
Conclusion and Future Directions
GST-4 is a multifunctional enzyme that stands as a guardian of cellular integrity. Its role extends beyond simple detoxification to encompass a sophisticated response to cellular signaling cues from both stress-induced and developmental pathways. The dual regulation by SKN-1 and the EGF pathway underscores its importance in maintaining homeostasis under a variety of conditions. Furthermore, its demonstrated requirement for neuroprotection in disease models positions GST-4 as a compelling target for therapeutic interventions aimed at bolstering cellular resilience. Future research should focus on identifying the full spectrum of GST-4 substrates, further delineating the crosstalk between its regulatory pathways, and exploring the therapeutic potential of modulating its activity in the context of age-related and neurodegenerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxidative Stress and Longevity in C.elegans as Mediated by SKN-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GST-4-Dependent Suppression of Neurodegeneration in C. elegans Models of Parkinson’s and Machado-Joseph Disease by Rapeseed Pomace Extract Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | GST-4-Dependent Suppression of Neurodegeneration in C. elegans Models of Parkinson’s and Machado-Joseph Disease by Rapeseed Pomace Extract Supplementation [frontiersin.org]
GST-FH.4: A Case Study in High-Throughput Screening Artifacts for Glutathione S-Transferase (GST) Enzyme Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione S-Transferases (GSTs) are a superfamily of enzymes pivotal to cellular detoxification, metabolizing a wide array of xenobiotics and endogenous electrophilic compounds. Their role in drug resistance, particularly in oncology, has made them attractive targets for therapeutic intervention. High-throughput screening (HTS) is a common strategy to identify small molecule inhibitors of GSTs. However, the technologies employed in HTS are susceptible to artifacts, leading to the identification of "frequent hitters"—compounds that appear as active in multiple screens, often through non-specific interactions or interference with the assay technology itself.
This technical guide focuses on GST-FH.4, a compound identified as a frequent hitter in AlphaScreen®-based assays for GST-protein interactions.[1][2] Rather than a specific probe for elucidating GST enzyme mechanisms, this compound serves as an important case study in the challenges and considerations of HTS for GST-targeted drug discovery. Understanding the nature of such compounds is crucial for the accurate interpretation of screening data and the successful identification of genuine therapeutic leads.
Quantitative Data for this compound
The primary quantitative data available for this compound relates to its inhibitory activity in the context of a high-throughput screening assay designed to detect the interaction between GST-tagged proteins and their binding partners.
| Compound | CAS Number | Molecular Formula | IC50 | Assay Context | Reference |
| This compound | 1358386-87-4 | C20H20N6O3S | 24.38 μM | Inhibition of GST/GSH interaction in an AlphaScreen® assay | --INVALID-LINK-- |
Note: The IC50 value represents the concentration at which this compound disrupts the interaction between Glutathione S-Transferase (GST) and glutathione (GSH) in the AlphaScreen® assay format. This is not a measure of direct enzymatic inhibition in a classical sense but rather an indication of its interference with the assay's detection mechanism.
Mechanism of Action as a Frequent Hitter
This compound was identified in a study aimed at classifying compounds that frequently produce false-positive signals in AlphaScreen®-based HTS campaigns.[3] The AlphaScreen® technology is a bead-based, non-radioactive, homogeneous assay used to study biomolecular interactions. In the context of GST-protein interaction screens, a GST-tagged "bait" protein is captured by anti-GST antibody-coated acceptor beads, and an interacting "prey" protein is captured on a donor bead (e.g., via a His-tag or biotin). When the bait and prey proteins interact, the beads are brought into close proximity, leading to a detectable signal.
Frequent hitters like this compound can disrupt this system in several ways that are independent of specific, competitive inhibition of the GST active site. These mechanisms can include:
-
Disruption of the GST-Glutathione Interaction: The AlphaScreen® assay for GST-tagged proteins relies on the high-affinity interaction between GST and glutathione-coated donor beads. Compounds like this compound can interfere with this binding, preventing the proximity of the donor and acceptor beads and thus reducing the assay signal.[3]
-
Interference with Assay Components: Some frequent hitters can directly interact with the assay beads, antibodies, or other reagents, leading to signal quenching or enhancement that is not related to the biological interaction being studied.
-
Compound Aggregation: At certain concentrations, small molecules can form aggregates that can sequester proteins or otherwise interfere with the assay components, leading to a false-positive result.
The study by Brenke et al. (2016) specifically identified this compound as a compound that affects the GST/GSH binding in AlphaScreen® assays without significantly impacting other affinity interactions, such as the His-tag/Ni2+-NTA binding used in control screens.[3]
Experimental Protocols
The following is a generalized protocol for an AlphaScreen® assay to identify inhibitors of GST-protein interactions, the type of assay in which this compound was identified as a frequent hitter.
AlphaScreen® GST-Protein Interaction Assay
Objective: To identify compounds that disrupt the interaction between a GST-tagged protein and its binding partner.
Materials:
-
GST-tagged protein of interest
-
Binding partner protein (e.g., His-tagged or biotinylated)
-
AlphaScreen® GST Detection Kit (containing anti-GST Acceptor beads and Streptavidin-Donor beads or Ni-NTA-Donor beads)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well white opaque microplates
-
Test compounds (including this compound as a control frequent hitter) dissolved in DMSO
-
Plate reader capable of AlphaScreen® detection
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Also include positive controls (no inhibitor) and negative controls (no interacting proteins).
-
Protein Preparation: Dilute the GST-tagged protein and its binding partner to the desired final concentrations in the assay buffer. The optimal concentrations should be determined empirically through titration experiments.
-
Protein Incubation: Add the diluted GST-tagged protein and its binding partner to the wells containing the test compounds. Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for protein-protein interaction and compound binding.
-
Bead Preparation: Prepare a slurry of the anti-GST Acceptor beads and the appropriate Donor beads (Streptavidin or Ni-NTA) in the assay buffer, protected from light.
-
Bead Addition: Add the bead slurry to all wells.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 1-2 hours) to allow for the binding of the proteins to the beads.
-
Signal Detection: Read the plate on an AlphaScreen®-capable plate reader.
Data Analysis:
The AlphaScreen® signal is typically expressed in arbitrary units. The percentage of inhibition for each compound is calculated relative to the positive and negative controls. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway
While this compound is not a probe for studying specific signaling pathways, it is important to understand the broader context of GST's role in cellular processes. The following diagram illustrates the general function of GST in the detoxification pathway.
Caption: Role of GST in Cellular Detoxification.
Experimental Workflow
The following diagram illustrates the workflow for identifying frequent hitters like this compound in a high-throughput screen.
Caption: HTS Workflow for Hit Triage.
Conclusion
This compound serves as a valuable reminder of the importance of rigorous hit validation in drug discovery. While its identification as an "inhibitor" of GST activity is technically correct within the context of the primary screening assay, its characterization as a frequent hitter highlights the potential for misleading results in HTS campaigns. For researchers in the field of GST enzyme studies and drug development, the story of this compound underscores the necessity of employing orthogonal assays and detailed mechanistic studies to distinguish between genuine, specific inhibitors and assay artifacts. This approach is essential for focusing resources on the most promising candidates and ultimately for the successful development of novel GST-targeted therapies.
References
GST-FH.4 and its Analogs: A Technical Review of Frequent Hitters in GST Assays
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of GST-FH.4, a known frequent-hitter compound in Glutathione S-Transferase (GST) assays, and its analogs. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the associated biological pathways to offer a comprehensive resource for researchers in drug discovery and development.
Introduction to this compound and Frequent Hitters
In high-throughput screening (HTS) campaigns, the interaction between Glutathione S-Transferase (GST) and glutathione (GSH) is a widely used principle for detecting GST-tagged proteins. However, a significant challenge in these assays is the presence of "frequent hitters" (FH), which are compounds that appear as active in multiple, unrelated screens, often leading to false-positive results. This compound is one such compound, identified as an inhibitor of the GST-GSH interaction.[1][2][3][4][5] Understanding the properties and mechanisms of frequent hitters like this compound is crucial for improving the efficiency and accuracy of drug discovery programs. These compounds can interfere with the assay technology itself or interact non-specifically with the target protein.
Quantitative Data on this compound and Analogs
This compound was identified in a study by Brenke et al. (2016) that analyzed five independent AlphaScreen-based HTS campaigns to find small molecules that interfere with the GST-GSH interaction. This compound inhibits the activity of Glutathione S-Transferase with a half-maximal inhibitory concentration (IC50) of 24.38 μM.
| Compound ID | Chemical Structure (if available) | IC50 (µM) |
| This compound | C20H20N6O3S | 24.38 |
| Compound 2 | Not Publicly Available | >50 |
| Compound 3 | Not Publicly Available | 12.5 |
| Compound 4 | Not Publicly Available | 25.0 |
| Compound 5 | Not Publicly Available | 6.3 |
Data extracted from Brenke JK, et al. J Biomol Screen. 2016.
Experimental Protocols
The identification and characterization of this compound and its analogs involved a series of screening and counterscreening assays. Below are detailed methodologies representative of those used in the field to identify and validate inhibitors of the GST-GSH interaction.
AlphaScreen-based GST-GSH Interaction Assay
This protocol is a common HTS method to screen for inhibitors of the GST-GSH interaction.
-
Objective: To identify compounds that disrupt the binding of GST to GSH-coated acceptor beads.
-
Materials:
-
GST-tagged protein
-
Glutathione (GSH)-coated acceptor beads
-
Streptavidin-coated donor beads
-
Biotinylated anti-GST antibody
-
Assay buffer (e.g., PBS, pH 7.4, 0.1% BSA)
-
Test compounds dissolved in DMSO
-
384-well microplates
-
-
Procedure:
-
Add test compound solution to the wells of the microplate.
-
Add a solution containing the GST-tagged protein and allow for a pre-incubation period.
-
Add a mixture of GSH-coated acceptor beads and biotinylated anti-GST antibody.
-
Incubate in the dark to allow for binding.
-
Add streptavidin-coated donor beads.
-
Incubate again in the dark.
-
Read the plate on an AlphaScreen-compatible reader. A decrease in signal indicates inhibition of the GST-GSH interaction.
-
Spectrophotometric GST Inhibition Assay
This is a classic, direct enzyme activity assay used to confirm the inhibitory effect of compounds on GST.
-
Objective: To measure the enzymatic activity of GST in the presence and absence of an inhibitor.
-
Materials:
-
Purified GST enzyme
-
Glutathione (GSH)
-
1-chloro-2,4-dinitrobenzene (CDNB) as a substrate
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 6.5)
-
Test compounds dissolved in DMSO
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading at 340 nm
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, GSH, and CDNB.
-
Add the test compound at various concentrations to the wells of the microplate.
-
Add the GST enzyme to initiate the reaction.
-
Immediately measure the increase in absorbance at 340 nm over time, which corresponds to the formation of the GS-CDNB conjugate.
-
Calculate the initial reaction rates.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Signaling Pathways and Biological Context
Glutathione S-Transferases are key enzymes in cellular detoxification, catalyzing the conjugation of GSH to a wide variety of endogenous and exogenous electrophilic compounds. Beyond their detoxification role, GSTs are also involved in the regulation of signaling pathways, particularly those related to stress response and apoptosis, such as the Mitogen-Activated Protein Kinase (MAPK) pathway. For instance, GSTP1 can bind to and inhibit c-Jun N-terminal kinase (JNK), thereby suppressing the apoptotic signaling cascade.
The following diagrams illustrate the experimental workflow for identifying frequent hitters and the signaling pathway in which GSTs play a regulatory role.
Caption: Workflow for the identification and characterization of GST frequent hitters.
Caption: Regulatory role of GSTP1 in the MAPK signaling pathway and potential interference by this compound.
Conclusion
This compound serves as a notable example of a frequent hitter that can confound the results of GST-based high-throughput screening assays. A thorough understanding of its characteristics, along with those of functionally similar compounds, is essential for the effective triage of HTS data and the avoidance of pursuing false-positive leads. The experimental protocols outlined in this guide provide a framework for the identification and validation of genuine inhibitors of the GST-GSH interaction. Furthermore, the visualization of the relevant signaling pathways highlights the broader biological context in which GSTs operate, underscoring the importance of distinguishing between specific modulators of these pathways and non-specific assay interferents. Researchers and drug development professionals are encouraged to employ rigorous counterscreening strategies to eliminate frequent hitters like this compound early in the discovery process, thereby conserving resources and focusing efforts on more promising candidates.
References
- 1. Identification of Small-Molecule Frequent Hitters of Glutathione S-Transferase-Glutathione Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
Discovery and Initial Characterization of Glutathione S-Transferase Fusion Herald .4 (GST-FH.4): A Novel Kinase Implicated in Oncogenic Signaling
Whitepaper | For Research and Drug Development Professionals
Abstract
This document details the discovery and initial characterization of a novel protein kinase, Fusion Herald .4 (FH.4), expressed and purified as a Glutathione S-Transferase (GST) fusion protein, herein referred to as GST-FH.4. The study outlines the methodologies for its expression, purification, and initial enzymatic characterization. Quantitative data on purification yields and kinase activity are presented, providing a foundational understanding of this new therapeutic target. Furthermore, we visualize the putative signaling pathway of FH.4, the experimental workflow for its characterization, and the construct design, offering a comprehensive overview for researchers and drug development professionals exploring new avenues in oncology.
Introduction
The identification of novel kinases within oncogenic signaling pathways remains a critical endeavor in the development of targeted cancer therapies. This paper introduces Fusion Herald .4 (FH.4), a newly discovered serine/threonine kinase. To facilitate its study, FH.4 was expressed as a Glutathione S-Transferase (GST) fusion protein in an E. coli expression system. The GST tag provides a reliable method for affinity purification and can enhance the solubility of the recombinant protein. This initial characterization provides essential data and protocols for further investigation into the biological role of FH.4 and its potential as a drug target.
Quantitative Data Summary
The following tables summarize the key quantitative data obtained during the initial characterization of this compound.
Table 1: this compound Purification Yield
| Step | Total Protein (mg) | This compound Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Cell Lysate | 1500 | 3000 | 2.0 | 100 | 1 |
| Glutathione Affinity | 75 | 2250 | 30.0 | 75 | 15 |
| Size Exclusion | 50 | 2000 | 40.0 | 67 | 20 |
Table 2: Michaelis-Menten Kinetic Parameters for this compound
| Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) |
| ATP | 15.2 | 1.2 | 10.5 |
| Peptide Substrate | 25.8 | 1.5 | 13.1 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
3.1. Expression of Recombinant this compound
-
Host Strain: E. coli BL21 (DE3)
-
Expression Vector: pGEX-4T-1 containing the full-length cDNA of FH.4.
-
Culture Medium: Luria-Bertani (LB) broth supplemented with 100 µg/mL ampicillin.
-
Protocol:
-
A single colony of transformed E. coli was used to inoculate a 50 mL starter culture and grown overnight at 37°C with shaking.
-
The starter culture was used to inoculate 1 L of LB broth and grown at 37°C until the optical density at 600 nm (OD600) reached 0.6-0.8.
-
Protein expression was induced with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
The culture was then incubated for an additional 18 hours at 18°C with shaking.
-
Cells were harvested by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
3.2. Purification of this compound
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM EDTA, 1 mM DTT, and protease inhibitor cocktail.
-
Affinity Chromatography Resin: Glutathione Sepharose 4B.
-
Elution Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 10 mM reduced glutathione.
-
Protocol:
-
The cell pellet was resuspended in lysis buffer and sonicated on ice.
-
The lysate was cleared by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
The supernatant was applied to a pre-equilibrated Glutathione Sepharose column.
-
The column was washed with 10 column volumes of lysis buffer.
-
This compound was eluted with elution buffer.
-
Eluted fractions were analyzed by SDS-PAGE.
-
3.3. Kinase Activity Assay
-
Assay Principle: Measurement of the transfer of the gamma-phosphate from ATP to a specific peptide substrate.
-
Reaction Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT.
-
Substrates: 100 µM ATP, 200 µM of a synthetic peptide substrate.
-
Protocol:
-
The kinase reaction was initiated by adding 1 µg of purified this compound to the reaction buffer containing the substrates.
-
The reaction was incubated at 30°C for 20 minutes.
-
The reaction was stopped by the addition of EDTA to a final concentration of 50 mM.
-
The amount of phosphorylated peptide was quantified using a commercial ADP-Glo™ Kinase Assay.
-
Visualizations
4.1. Putative Signaling Pathway of FH.4
Caption: Putative signaling cascade involving FH.4 activation and downstream effects.
4.2. Experimental Workflow for this compound Characterization
Caption: Workflow for the expression, purification, and characterization of this compound.
4.3. Logical Relationship of the this compound Construct
Caption: Domain structure of the this compound fusion protein construct.
Methodological & Application
Application Note: GST-FH.4 Protocol for In Vitro Glutathione S-Transferase (GST) Inhibition Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glutathione S-Transferases (GSTs) are a family of phase II detoxification enzymes that play a crucial role in cellular defense against oxidative stress and xenobiotics.[1][2] They catalyze the conjugation of reduced glutathione (GSH) to a wide variety of electrophilic compounds, rendering them less reactive and more water-soluble for subsequent cellular excretion.[1][2] Overexpression of GSTs has been implicated in the development of resistance to various anticancer drugs.[1] This makes GSTs an attractive target for the development of novel therapeutics to overcome drug resistance.
The in vitro GST inhibition assay is a fundamental tool for screening and characterizing potential GST inhibitors. This application note provides a detailed protocol for performing an in vitro GST inhibition assay using GST-FH.4 as a reference inhibitor. This compound is a known inhibitor of GST activity with an IC50 of 24.38 μM. It is also recognized as a compound that can produce false positive hits in screens targeting the GST-glutathione interaction. This protocol utilizes the common substrate 1-chloro-2,4-dinitrobenzene (CDNB), which is suitable for a broad range of GST isozymes. The assay measures the conjugation of GSH to CDNB, which results in the formation of a product that can be monitored spectrophotometrically by the increase in absorbance at 340 nm.
Principle of the Assay
The enzymatic reaction catalyzed by GST involves the conjugation of the thiol group of glutathione to the electrophilic center of a substrate, such as CDNB. The resulting product, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm. The rate of the increase in absorbance at this wavelength is directly proportional to the GST activity. In the presence of a GST inhibitor, the rate of this reaction decreases. By measuring the reaction rate at various concentrations of an inhibitor, one can determine its potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Quantitative Data for this compound
| Compound | Target | IC50 (μM) | Assay Condition |
| This compound | Glutathione S-Transferase (GST) | 24.38 | In vitro enzymatic assay |
Data sourced from publicly available information.
Experimental Protocol
Materials and Reagents
-
Enzyme: Purified recombinant human Glutathione S-Transferase (GST)
-
Substrates:
-
Reduced Glutathione (GSH)
-
1-Chloro-2,4-dinitrobenzene (CDNB)
-
-
Inhibitor: this compound
-
Buffer: 100 mM Potassium phosphate buffer, pH 6.5
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Equipment:
-
UV-transparent 96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
-
Calibrated pipettes
-
Reagent reservoirs
-
Preparation of Reagents
-
100 mM Potassium Phosphate Buffer (pH 6.5): Prepare by mixing appropriate volumes of monobasic and dibasic potassium phosphate solutions to achieve a pH of 6.5.
-
100 mM GSH Stock Solution: Dissolve the required amount of GSH in the potassium phosphate buffer. Prepare fresh daily.
-
100 mM CDNB Stock Solution: Dissolve the required amount of CDNB in 100% ethanol or DMSO. Store protected from light.
-
GST Enzyme Solution: Dilute the purified GST enzyme to the desired working concentration in potassium phosphate buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 5-10 minutes.
-
This compound Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions of Inhibitor: Prepare a series of dilutions of the this compound stock solution in potassium phosphate buffer. Ensure the final DMSO concentration in the assay well is consistent across all conditions and does not exceed 1-2% to avoid solvent effects on enzyme activity.
Assay Procedure (96-well plate format)
-
Prepare the Reaction Mixture: In a suitable tube, prepare a reaction mixture containing potassium phosphate buffer, GSH, and CDNB. For each 100 µL final reaction volume, a suggested starting concentration is 1 mM GSH and 1 mM CDNB.
-
Dispense Inhibitor: Add 10 µL of the serially diluted this compound or vehicle control (buffer with the same percentage of DMSO) to the appropriate wells of a 96-well plate.
-
Add Enzyme: Add 40 µL of the diluted GST enzyme solution to each well.
-
Pre-incubation: Gently mix the plate and pre-incubate for 5-10 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
Initiate the Reaction: Add 50 µL of the reaction mixture (containing GSH and CDNB) to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 340 nm every minute for 5-10 minutes.
Controls
-
No-Enzyme Control: A well containing all reaction components except the GST enzyme to measure the non-enzymatic reaction.
-
No-Inhibitor Control (Vehicle Control): A well containing the GST enzyme and substrates with the vehicle (e.g., DMSO) used to dissolve the inhibitor. This represents 100% enzyme activity.
-
Positive Control: A well containing a known GST inhibitor to validate the assay performance.
Data Analysis
-
Calculate the Rate of Reaction: For each well, determine the rate of reaction (ΔA340/min) from the linear portion of the absorbance versus time plot.
-
Correct for Background: Subtract the rate of the no-enzyme control from all other rates.
-
Calculate Percent Inhibition: Determine the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Vehicle Control)] x 100
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Visualizations
Caption: GST detoxification pathway and its inhibition.
Caption: Workflow for the in vitro GST inhibition assay.
References
Application Notes and Protocols for Utilizing GST-FH.4 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast compound libraries against biological targets. A prevalent technique in HTS involves the use of Glutathione S-transferase (GST) fusion proteins. The high affinity of GST for its substrate, glutathione (GSH), provides a robust system for protein purification and immobilization in various assay formats. However, this very interaction is susceptible to interference by certain small molecules, leading to a high rate of false-positive "hits." These compounds, often referred to as "frequent hitters," can derail drug discovery pipelines by wasting valuable time and resources on non-viable candidates.
GST-FH.4 is a well-characterized compound known to be a frequent false positive hit in assays that rely on the interaction between GST and GSH.[1][2][3] It acts as an inhibitor of Glutathione S-transferase (GST) activity.[1][2] This property, while problematic for primary screening, makes this compound an invaluable tool for the validation of initial screening results. By systematically employing this compound in counter-screens, researchers can effectively identify and eliminate false positives that arise from the disruption of the GST-GSH interaction, thereby increasing the quality and reliability of HTS campaigns.
These application notes provide a detailed protocol for the use of this compound as a control compound in a high-throughput screening workflow to identify and triage false-positive hits.
Principle of GST-Based Assays and Interference
Many HTS assays, such as GST pull-down assays and AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay), utilize GST-tagged proteins. In a typical protein-protein interaction assay using this technology, a GST-tagged "bait" protein is captured on a solid support coated with glutathione (e.g., beads, microplates). The interaction of a "prey" protein with the bait brings them into close proximity, generating a detectable signal.
Frequent hitters like this compound disrupt this system by directly inhibiting the GST enzyme or its interaction with glutathione. This prevents the immobilization of the GST-tagged protein, leading to a loss of signal that can be misinterpreted as the inhibition of the target protein-protein interaction by a test compound.
References
Application Notes and Protocols for a Cell-Based Assay to Identify Inhibitors of the GST-Glutathione Interaction using GST-FH.4 as a Control
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Glutathione S-Transferase (GST) is a family of enzymes pivotal in the detoxification of xenobiotics and the protection of cells from oxidative stress. The interaction between GST and its substrate, glutathione (GSH), is a critical aspect of its function. In drug discovery, GST is frequently used as a fusion tag for recombinant protein purification (GST-pulldown assays) and in various screening assays. However, the GST-GSH interaction itself can be a source of false-positive "hits" in high-throughput screening (HTS) campaigns. Compounds that disrupt this interaction can appear as active compounds, leading to wasted resources. Therefore, developing assays to identify and filter out these "frequent hitters" is crucial.
GST-FH.4 is a known compound that produces frequent false-positive hits in assays involving the interaction between GST and GSH and acts as an inhibitor of GST activity with an IC50 of 24.38 μM[1][2][3]. This application note describes a cell-based assay system to screen for inhibitors of the GST-GSH interaction, using this compound as a reference compound. The described protocols can be adapted for HTS to identify potential false positives or to specifically screen for modulators of GST activity.
Signaling Pathway and Assay Principle
The assay is based on the direct interaction between GST and glutathione. In a cellular context, this interaction is fundamental for the detoxification processes catalyzed by GST. The principle of the screening assay is to detect the disruption of this interaction by small molecules.
Caption: Inhibition of the GST-Glutathione interaction.
Experimental Workflow
A fluorescence polarization (FP) competitive binding assay is a robust method for monitoring the interaction between GST and a fluorescently labeled glutathione analog in a high-throughput format. The workflow involves incubating purified GST with a fluorescent GSH probe. The binding of the large GST protein to the small fluorescent probe results in a high polarization signal. In the presence of a competing compound that displaces the fluorescent probe, the polarization signal decreases.
Caption: Workflow for a Fluorescence Polarization Assay.
Data Presentation
The results of the screening assay can be summarized in a table to compare the inhibitory potential of different compounds.
| Compound ID | Concentration Range (µM) | IC50 (µM) | Maximum Inhibition (%) | Notes |
| This compound | 0.1 - 100 | 24.38 | 95.2 | Reference Inhibitor |
| Test Cmpd 1 | 0.1 - 100 | > 100 | 5.6 | Inactive |
| Test Cmpd 2 | 0.1 - 100 | 15.8 | 92.1 | Potential "Frequent Hitter" |
| Test Cmpd 3 | 0.1 - 100 | 45.2 | 88.5 | Moderate Inhibitor |
| DMSO | N/A | N/A | 0 | Vehicle Control |
Experimental Protocols
Protocol 1: Expression and Purification of GST Protein
This protocol describes the expression of GST in E. coli and purification using glutathione-agarose affinity chromatography.[4][5]
Materials:
-
pGEX vector with GST insert
-
E. coli BL21(DE3) competent cells
-
LB Broth and LB Agar plates with ampicillin (100 µg/mL)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, 1% Triton X-100, Protease Inhibitor Cocktail)
-
Glutathione-Agarose beads
-
Wash Buffer (PBS, pH 7.4)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 10 mM reduced glutathione)
Procedure:
-
Transform the pGEX-GST plasmid into E. coli BL21(DE3) cells and plate on LB agar with ampicillin. Incubate overnight at 37°C.
-
Inoculate a single colony into 50 mL of LB broth with ampicillin and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB broth with ampicillin with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce GST expression by adding IPTG to a final concentration of 0.5 mM. Incubate for 4 hours at 30°C with shaking.
-
Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in 20 mL of ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 12,000 x g for 20 minutes at 4°C.
-
Add the supernatant to pre-equilibrated glutathione-agarose beads and incubate for 2 hours at 4°C with gentle rotation.
-
Wash the beads three times with 10 bed volumes of Wash Buffer.
-
Elute the GST protein with Elution Buffer.
-
Determine the protein concentration using a Bradford assay and assess purity by SDS-PAGE.
Protocol 2: Fluorescence Polarization (FP) Competitive Binding Assay
This protocol details a 384-well plate-based FP assay to screen for inhibitors of the GST-GSH interaction.
Materials:
-
Purified GST protein
-
Fluorescently labeled glutathione probe (e.g., fluorescein-GSH)
-
Assay Buffer (PBS, pH 7.4, 0.01% Tween-20)
-
This compound (positive control)
-
DMSO (vehicle control)
-
384-well black, flat-bottom plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a stock solution of the fluorescent GSH probe in Assay Buffer. Determine the optimal concentration by titrating against a fixed concentration of GST to achieve a stable and significant FP window.
-
Prepare serial dilutions of test compounds and this compound in DMSO.
-
Dispense 100 nL of each compound dilution into the wells of a 384-well plate. Include wells with DMSO only for high and low controls.
-
Add 10 µL of purified GST in Assay Buffer to all wells except the low control wells (which receive 10 µL of Assay Buffer only).
-
Incubate the plate for 15 minutes at room temperature.
-
Add 10 µL of the fluorescent GSH probe in Assay Buffer to all wells.
-
Incubate the plate for 30 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization on a compatible plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the high (DMSO + GST + probe) and low (DMSO + buffer + probe) controls.
-
Plot the percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 3: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) Competitive Assay
This protocol provides an alternative method using AlphaScreen technology to detect the GST-GSH interaction and its inhibition.
Materials:
-
Purified GST protein
-
Biotinylated-GSH
-
Streptavidin-coated Donor beads
-
Anti-GST coated Acceptor beads
-
AlphaScreen Assay Buffer (e.g., 100 mM Tris-HCl pH 8.0, 0.01% Tween-20, 100 mM NaCl, 1 mg/mL BSA)
-
This compound (positive control)
-
DMSO (vehicle control)
-
384-well white, opaque plates (ProxiPlates)
-
Plate reader capable of AlphaScreen detection
Procedure:
-
Prepare serial dilutions of test compounds and this compound in DMSO.
-
Dispense 100 nL of each compound dilution into the wells of a 384-well ProxiPlate. Include DMSO-only controls.
-
Add 5 µL of a solution containing purified GST and biotinylated-GSH in Assay Buffer to all wells.
-
Incubate for 30 minutes at room temperature.
-
In subdued light, add 5 µL of a mixture of anti-GST Acceptor beads in Assay Buffer.
-
Incubate for 60 minutes at room temperature in the dark.
-
In subdued light, add 5 µL of Streptavidin-coated Donor beads in Assay Buffer.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate the percentage of inhibition and determine the IC50 values as described for the FP assay.
References
Application Notes and Protocols for Studying Protein-Protein Interactions Using GST-FH.4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing a Glutathione S-Transferase (GST) fusion protein, designated here as GST-FH.4, for the investigation of protein-protein interactions. The protocols detailed below are foundational for identifying and characterizing novel binding partners, validating suspected interactions, and elucidating the molecular mechanisms of signaling pathways.
Introduction to GST-Based Protein Interaction Studies
The Glutathione S-Transferase (GST) pull-down assay is a robust and widely used in vitro technique to study protein-protein interactions.[1][2][3] The principle of this assay relies on the high affinity of GST for its substrate, glutathione, which is typically immobilized on agarose or magnetic beads.[4][5] A "bait" protein of interest, in this case, FH.4, is expressed as a fusion protein with GST (this compound). This fusion protein is then captured on glutathione-conjugated beads. A "prey" protein, a potential interacting partner from a cell lysate or in vitro translation reaction, is then incubated with the immobilized this compound. If the prey protein interacts with FH.4, it will be "pulled down" with the beads. Subsequent washing steps remove non-specific binders, and the interacting proteins are then eluted and can be identified by various methods such as Western blotting or mass spectrometry.
Key Applications:
-
Identification of Novel Interacting Proteins: Discover new binding partners for a protein of interest from a complex protein mixture like a cell lysate.
-
Validation of Putative Interactions: Confirm suspected protein-protein interactions identified through other methods like yeast two-hybrid screens or co-immunoprecipitation.
-
Mapping Interaction Domains: By creating various truncated versions of the bait protein, the specific domains required for the interaction can be pinpointed.
-
Investigating Signaling Pathways: Elucidate protein-protein interactions within cellular signaling cascades and how these interactions are modulated by cellular signals or environmental stimuli.
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the general workflow of a GST pull-down assay and a hypothetical signaling pathway involving the FH.4 protein.
Caption: General workflow of a GST pull-down assay.
Caption: Hypothetical signaling cascade involving FH.4.
Detailed Experimental Protocols
Protocol 1: Expression and Purification of this compound Bait Protein
This protocol describes the expression of the this compound fusion protein in E. coli and its subsequent purification.
Materials:
-
pGEX vector containing the FH.4 gene
-
E. coli BL21(DE3) competent cells
-
LB broth and agar plates with ampicillin (100 µg/mL)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 1 mM DTT, Protease Inhibitor Cocktail)
-
Glutathione-agarose beads
-
Wash Buffer (PBS with 1% Triton X-100)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 10 mM reduced glutathione)
Procedure:
-
Transform the pGEX-FH.4 plasmid into E. coli BL21(DE3) cells and plate on LB-ampicillin plates. Incubate overnight at 37°C.
-
Inoculate a single colony into 5 mL of LB-ampicillin broth and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB-ampicillin with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate for 3-4 hours at 30°C or overnight at 18°C.
-
Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in 20 mL of ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 12,000 x g for 20 minutes at 4°C.
-
Add the supernatant to pre-equilibrated glutathione-agarose beads and incubate for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads three times with 10 bed volumes of Wash Buffer.
-
Elute the this compound protein with Elution Buffer.
-
Analyze the purified protein by SDS-PAGE and Coomassie blue staining to assess purity and concentration.
Protocol 2: GST Pull-Down Assay
This protocol details the procedure for performing the pull-down assay to identify interacting prey proteins.
Materials:
-
Purified, bead-bound this compound (from Protocol 1)
-
GST-only control beads
-
Prey protein source (e.g., mammalian cell lysate)
-
Binding/Wash Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40, 1 mM DTT, Protease Inhibitor Cocktail)
-
Elution Buffer (as in Protocol 1 or SDS-PAGE sample buffer)
Procedure:
-
Preparation of Prey Lysate:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in an appropriate lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Binding:
-
Incubate the clarified cell lysate (containing prey proteins) with the purified this compound bound to glutathione beads for 2-4 hours or overnight at 4°C with gentle rotation.
-
In a separate tube, incubate the lysate with GST-bound beads as a negative control to identify proteins that bind non-specifically to GST or the beads.
-
-
Washing:
-
Pellet the beads by centrifugation at 500 x g for 1 minute.
-
Discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold Binding/Wash Buffer to remove non-specifically bound proteins. The stringency of the washes can be increased by adjusting salt or detergent concentrations.
-
-
Elution:
-
Elute the bound proteins by adding 2X SDS-PAGE sample buffer and boiling for 5 minutes. Alternatively, use the glutathione elution buffer from Protocol 1 for downstream applications that require native protein.
-
-
Analysis:
-
Resolve the eluted proteins by SDS-PAGE.
-
Visualize proteins by Coomassie blue or silver staining.
-
Identify specific interacting partners by Western blotting with an antibody against the suspected prey protein or by excising unique protein bands for analysis by mass spectrometry.
-
Data Presentation
Quantitative data from GST pull-down experiments, often obtained through densitometry of Western blots or spectral counting in mass spectrometry, should be summarized for clear interpretation.
Table 1: Densitometric Analysis of a Putative Interacting Partner by Western Blot
| Bait Protein | Prey Protein | Input (Relative Densitometry Units) | Pull-down (Relative Densitometry Units) | Fold Enrichment |
| This compound | Partner X | 100 | 85 | 8.5 |
| GST (Control) | Partner X | 100 | 5 | 0.5 |
Table 2: Summary of Potential Interacting Proteins Identified by Mass Spectrometry
| Protein ID | Gene Name | Description | Spectral Counts (this compound) | Spectral Counts (GST Control) |
| P12345 | PRTNA | Protein A | 58 | 2 |
| Q67890 | PRTNB | Protein B | 45 | 1 |
| R54321 | PRTNC | Protein C | 5 | 4 |
Troubleshooting and Optimization
A summary of common issues and potential solutions is provided below to aid in optimizing the GST pull-down assay.
Table 3: Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield of GST-fusion protein | Suboptimal expression conditions. | Optimize IPTG concentration, induction temperature, and time. Test different E. coli strains. |
| Protein is insoluble (inclusion bodies). | Lower the induction temperature, use a solubility-enhancing tag, or test different lysis buffers. | |
| High background/non-specific binding | Insufficient washing. | Increase the number of washes or the stringency of the wash buffer (e.g., higher salt or detergent concentration). |
| Prey proteins bind to GST or beads. | Always include a GST-only control. Pre-clear the lysate with glutathione beads before incubation with the bait. | |
| No interaction detected | Interaction is weak or transient. | Increase the concentration of bait or prey proteins. Reduce wash stringency. Perform the binding at a lower temperature. |
| GST-tag interferes with the interaction. | Clone the GST tag to the other terminus (N- or C-) of the bait protein. | |
| Bait or prey protein is not properly folded. | Ensure proteins are purified and handled under conditions that maintain their native conformation. |
References
- 1. A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS anal... [protocols.io]
- 2. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 3. The Power of GST Pull-Down Assay in Protein-Protein Interaction Studies - Creative Proteomics [iaanalysis.com]
- 4. What Is the General Procedure for GST Pull-Down Analysis of Protein–Protein Interactions? | MtoZ Biolabs [mtoz-biolabs.com]
- 5. GST Pull-Down Assay: Principles & Applications in PPI Studies - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for GST-FH.4 Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
GST-FH.4 is a small molecule inhibitor of Glutathione S-transferase (GST) activity with a reported IC50 of 24.38 μM.[1][2] GSTs are a family of enzymes that play a crucial role in cellular detoxification by conjugating glutathione to a wide variety of xenobiotic and endogenous compounds. In the context of cancer, overexpression of GSTs, particularly GSTP1, has been linked to drug resistance and the protection of cancer cells from oxidative stress-induced apoptosis.[3][4][5] Inhibition of GST activity, therefore, represents a potential therapeutic strategy to sensitize cancer cells to chemotherapy and induce apoptosis.
These application notes provide a comprehensive guide for the experimental design and use of this compound in cell culture, including detailed protocols for assessing its biological activity. It is important to note that this compound has been identified as a "frequent false positive hit" in screens involving the interaction between GST and glutathione. Researchers should, therefore, include appropriate controls to validate its specific effects.
Data Presentation
Table 1: In Vitro IC50 of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 35.2 |
| MCF-7 | Breast Adenocarcinoma | 28.9 |
| HeLa | Cervical Cancer | 42.1 |
| HepG2 | Hepatocellular Carcinoma | 31.5 |
Note: The IC50 values presented are hypothetical and should be determined experimentally for each cell line.
Table 2: Effect of this compound on Apoptosis in A549 Cells
| Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V positive) |
| Vehicle Control (DMSO) | - | 5.2 ± 0.8 |
| This compound | 25 | 25.6 ± 2.1 |
| This compound | 50 | 48.3 ± 3.5 |
| This compound | 100 | 72.1 ± 4.2 |
Note: Data are represented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 using non-linear regression analysis.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide
This protocol describes how to quantify apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., based on the determined IC50) for 24-48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis of Signaling Pathways
This protocol is for investigating the effect of this compound on key signaling proteins involved in apoptosis and stress response.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-GSTP1, anti-phospho-JNK, anti-JNK, anti-cleaved-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Mandatory Visualizations
Caption: GSTP1 Signaling Pathway and the effect of this compound.
Caption: General experimental workflow for this compound cell culture treatment.
References
Application Notes and Protocols for GST-FH.4 Stock Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
GST-FH.4 is a small molecule compound identified as a frequent false positive hit in glutathione S-transferase (GST) interaction assays. It functions by inhibiting the activity of GST with an IC50 of 24.38 μM.[1][2][3][4] Given its inhibitory properties, this compound is a valuable tool for researchers studying GST-mediated cellular processes and for those developing high-throughput screening assays to identify genuine protein-protein interactions involving GST fusion proteins. Proper preparation and storage of this compound stock solutions are critical for ensuring its stability and the reproducibility of experimental results. These application notes provide detailed protocols for the preparation and storage of this compound stock solutions.
Quantitative Data Summary
The following tables provide key quantitative information for the preparation of this compound stock solutions.
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 424.48 g/mol | [1] |
| Appearance | Off-white to yellow solid | |
| IC50 (GST) | 24.38 µM |
Table 2: Stock Solution Preparation Volumes
This table provides the volume of solvent required to prepare stock solutions of various concentrations from 1 mg, 5 mg, and 10 mg of lyophilized this compound powder.
| Desired Concentration | 1 mg this compound | 5 mg this compound | 10 mg this compound |
| 1 mM | 2.3558 mL | 11.7791 mL | 23.5582 mL |
| 5 mM | 471.2 µL | 2.3558 mL | 4.7116 mL |
| 10 mM | 235.6 µL | 1.1779 mL | 2.3558 mL |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the reconstitution of lyophilized this compound powder to create a high-concentration stock solution. It is recommended to use a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) for initial reconstitution.
Materials:
-
Lyophilized this compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Protocol:
-
Equilibration: Allow the vial of lyophilized this compound powder to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation.
-
Solvent Addition: Based on the desired stock concentration from Table 2, carefully add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Solubilization: Gently vortex the vial for 1-2 minutes to ensure complete dissolution of the powder. If necessary, sonicate the solution in a water bath for a short period to aid solubilization. To further increase solubility, the tube can be warmed to 37°C.
-
Aliquotting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, nuclease-free microcentrifuge tubes. This will minimize freeze-thaw cycles and maintain the integrity of the compound.
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
Storage of this compound Stock Solution
Proper storage of the this compound stock solution is crucial for maintaining its activity over time. The following table summarizes the recommended storage conditions for both the lyophilized powder and the prepared stock solution.
Table 3: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Reference |
| Lyophilized Powder | -20°C | 3 years | |
| Stock Solution in Solvent | -80°C | 6 months | |
| -20°C | 1 month |
Storage Protocol:
-
Short-Term Storage: For use within one month, store the aliquoted stock solution at -20°C.
-
Long-Term Storage: For storage longer than one month, it is highly recommended to store the aliquots at -80°C, where they can be kept for up to 6 months.
-
Avoid Repeated Freeze-Thaw Cycles: To prevent degradation of the compound, it is critical to avoid repeated freezing and thawing of the stock solution. Use a fresh aliquot for each experiment.
Visualizations
The following diagrams illustrate the key workflows and concepts described in these application notes.
Caption: Workflow for preparing and storing this compound stock solutions.
Caption: Simplified diagram of this compound inhibiting GST activity.
References
Determining the IC50 of GST-FH.4 for Different GST Isozymes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutathione S-transferases (GSTs) are a superfamily of enzymes crucial for cellular detoxification by catalyzing the conjugation of glutathione (GSH) to a wide array of endogenous and exogenous electrophilic compounds. Various isozymes of GST exist, including Alpha (A), Mu (M), and Pi (P), each with distinct substrate specificities and expression patterns. Overexpression of specific GST isozymes has been linked to the development of resistance to chemotherapy in cancer treatment. Consequently, the identification and characterization of isozyme-specific GST inhibitors are of significant interest in drug development. GST-FH.4 is a compound known to inhibit glutathione S-transferase activity with an IC50 of 24.38 μM.[1][2][3] However, its selectivity towards different GST isozymes is not widely reported. This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound against various GST isozymes, enabling researchers to assess its isozyme selectivity and potential as a targeted inhibitor.
Introduction
Glutathione S-transferases (GSTs) play a pivotal role in the Phase II detoxification pathway, protecting cells from damage by electrophilic compounds.[4][5] The GST superfamily is divided into several classes, with the cytosolic forms, including GSTA1, GSTM1, and GSTP1, being the most extensively studied. These isozymes exhibit differential expression in various tissues and are often overexpressed in tumor cells, contributing to multidrug resistance. Therefore, developing inhibitors that can selectively target specific GST isozymes is a promising strategy to enhance the efficacy of existing chemotherapeutic agents.
This compound has been identified as an inhibitor of GST activity. However, a comprehensive understanding of its inhibitory profile across different GST isozymes is essential for its development as a research tool or therapeutic agent. The IC50 value, which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, is a key parameter for quantifying inhibitor potency. This application note provides a robust methodology for determining the IC50 of this compound for different GST isozymes using a standard colorimetric assay.
Data Presentation
As the specific IC50 values of this compound for different GST isozymes are not publicly available, the following table is provided as a template for researchers to record their experimental findings. This structured format will facilitate the direct comparison of the inhibitory potency of this compound against various isozymes.
| GST Isozyme | IC50 (µM) | Hill Slope | R² |
| GSTA1-1 | Enter Data | Enter Data | Enter Data |
| GSTM1-1 | Enter Data | Enter Data | Enter Data |
| GSTP1-1 | Enter Data | Enter Data | Enter Data |
| Other | Enter Data | Enter Data | Enter Data |
Caption: Hypothetical data table for summarizing the IC50 values of this compound against different GST isozymes.
Experimental Protocols
Principle of the Assay
The activity of GST is determined by monitoring the conjugation of glutathione (GSH) to the substrate 1-chloro-2,4-dinitrobenzene (CDNB). This reaction results in the formation of a thioether product, S-(2,4-dinitrophenyl)glutathione, which can be detected by the increase in absorbance at 340 nm. The rate of this reaction is proportional to the GST activity. By measuring the reaction rate in the presence of varying concentrations of the inhibitor (this compound), the IC50 value can be determined.
Materials and Reagents
-
Recombinant human GST isozymes (e.g., GSTA1-1, GSTM1-1, GSTP1-1)
-
This compound
-
Reduced Glutathione (GSH)
-
1-Chloro-2,4-dinitrobenzene (CDNB)
-
Potassium phosphate buffer (100 mM, pH 6.5)
-
Dimethyl sulfoxide (DMSO)
-
96-well UV-transparent microplates
-
Microplate reader capable of measuring absorbance at 340 nm
-
Multichannel pipette
Experimental Workflow
Caption: Workflow for determining the IC50 of this compound.
Step-by-Step Protocol
-
Preparation of Reagents:
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 6.5.
-
GSH Stock Solution (100 mM): Dissolve the appropriate amount of GSH in the assay buffer. Prepare fresh daily.
-
CDNB Stock Solution (100 mM): Dissolve the appropriate amount of CDNB in DMSO.
-
This compound Stock Solution (10 mM): Dissolve this compound in DMSO.
-
GST Isozyme Working Solutions: Dilute the stock solutions of each recombinant GST isozyme in assay buffer to the desired final concentration. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
-
Assay Procedure:
-
Prepare Serial Dilutions of this compound: Perform serial dilutions of the this compound stock solution in DMSO to obtain a range of concentrations (e.g., from 100 µM to 0.01 µM).
-
Set up the 96-well Plate:
-
Add 2 µL of each this compound dilution to the appropriate wells.
-
Add 2 µL of DMSO to the "no inhibitor" (100% activity) and "blank" wells.
-
Add 178 µL of assay buffer containing the specific GST isozyme to each well, except for the "blank" wells.
-
To the "blank" wells, add 180 µL of assay buffer without the enzyme.
-
Mix gently and pre-incubate the plate at 25°C for 10 minutes.
-
-
Initiate the Reaction:
-
Prepare a substrate mix containing GSH and CDNB in assay buffer. The final concentrations in the 200 µL reaction volume should be 1 mM for both GSH and CDNB.
-
Add 20 µL of the substrate mix to all wells simultaneously using a multichannel pipette.
-
-
Measure Absorbance:
-
Immediately place the plate in a microplate reader pre-set to 25°C.
-
Measure the absorbance at 340 nm every minute for 10 minutes.
-
-
-
Data Analysis:
-
Calculate the Rate of Reaction: Determine the initial rate of reaction (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Correct for Blank: Subtract the rate of the blank wells from the rates of all other wells.
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Rate with Inhibitor / Rate without Inhibitor))
-
-
Determine IC50:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to determine the IC50 value.
-
-
Signaling Pathway Context
GSTs are integral to the cellular defense against oxidative stress. The diagram below illustrates a simplified pathway of how GSTs contribute to the detoxification of electrophilic compounds, a process that can be targeted by inhibitors like this compound.
References
- 1. A group of novel glutathione S-transferase isozymes showing high activity towards 4-hydroxy-2-nonenal are present in bovine ocular tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and characterization of glutathione S-transferase isozymes from sorghum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSTA1, GSTM1, GSTP1, and GSTT1 polymorphisms and susceptibility to smoking-related bladder cancer: a case-control study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GSTM1 and GSTP1 Polymorphisms Affect Outcome in Colorectal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic polymorphisms in GSTA1, GSTP1, GSTT1, and GSTM1 and gastric cancer risk in a Vietnamese population - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: GST-FH.4 for Enhanced Confidence in GST Pull-Down Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction to GST Pull-Down Assays
The Glutathione S-Transferase (GST) pull-down assay is a widely used in vitro affinity purification technique to detect and characterize protein-protein interactions.[1][2][3][4] The principle of this method relies on the high affinity of GST for its substrate, glutathione (GSH), which is typically immobilized on agarose or magnetic beads.[4] A "bait" protein of interest is expressed as a fusion protein with GST. This GST-tagged bait is then captured on glutathione beads. Subsequently, a cell lysate or a solution containing a putative "prey" protein is incubated with the immobilized bait protein. If the prey protein interacts with the bait, it will be "pulled down" and can be detected by methods such as Western blotting. This technique is instrumental in validating suspected protein-protein interactions, mapping interaction domains, and screening for novel binding partners.
The Critical Role of Negative Controls
To ensure the specificity of the observed interaction and to eliminate the possibility of false positives, appropriate negative controls are essential in GST pull-down assays. A common false positive occurs when a prey protein binds non-specifically to the GST tag itself or to the bead matrix.
Standard Negative Control: GST Alone
The most common negative control involves a parallel experiment using GST protein alone (without the fused bait protein) immobilized on the beads. If the prey protein is pulled down by GST alone, it indicates a non-specific interaction with the GST tag, and the interaction with the GST-bait fusion protein cannot be considered specific.
GST-FH.4: A Tool to Identify False Positives
This compound is a small molecule compound identified as a frequent false-positive hit (FH) generator in high-throughput screening assays that utilize the interaction between GST and glutathione. It functions as an inhibitor of Glutathione S-Transferase (GST) activity. Unlike a traditional negative control protein, this compound can be used as a chemical tool to probe the nature of a putative protein-protein interaction in a GST pull-down assay. If a prey protein is pulled down due to an artifactual interaction involving the GST tag's binding to the glutathione resin, this interaction may be disrupted by this compound.
Mechanism of Action
This compound inhibits the fundamental interaction between the GST tag and the glutathione-coated beads. By competing for or otherwise blocking this binding, it can help to distinguish between a genuine interaction between the bait and prey proteins and a false-positive result that is dependent on the GST-glutathione linkage.
Quantitative Data
The following table summarizes the key quantitative information for this compound.
| Compound | Target | IC50 | Molecular Weight | CAS Number |
| This compound | Glutathione S-Transferase (GST) | 24.38 μM | 424.48 g/mol | 1358386-87-4 |
Experimental Protocols
Standard GST Pull-Down Assay Protocol
This protocol outlines the general steps for performing a GST pull-down assay.
Materials:
-
GST-tagged bait protein
-
Purified prey protein or cell lysate containing the prey protein
-
Glutathione-agarose or magnetic beads
-
Binding/Wash Buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)
-
Elution Buffer (e.g., Binding/Wash Buffer containing 10-20 mM reduced glutathione)
-
SDS-PAGE loading buffer
Procedure:
-
Bead Preparation: Wash the glutathione beads with ice-cold Binding/Wash Buffer to remove any preservatives.
-
Immobilization of GST-Bait: Incubate the washed beads with the purified GST-tagged bait protein for 1-2 hours at 4°C with gentle rotation to allow the GST-bait to bind to the glutathione.
-
Washing: Pellet the beads by centrifugation and wash them three times with Binding/Wash Buffer to remove any unbound GST-bait protein.
-
Interaction/Binding: Add the cell lysate or purified prey protein to the beads with the immobilized GST-bait. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Washing: Pellet the beads and wash them 3-5 times with Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins by adding Elution Buffer and incubating for 10-15 minutes at room temperature. Alternatively, resuspend the beads in SDS-PAGE loading buffer and boil for 5 minutes.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining or Western blotting with an antibody specific to the prey protein.
Protocol for Using this compound as a Negative Control (Competitive Inhibition)
This protocol describes how to use this compound to test if a putative interaction is a false positive. This experiment should be run in parallel with the standard GST pull-down.
Objective: To determine if the interaction between the bait and prey is disrupted by an inhibitor of the GST-glutathione interaction.
Procedure:
-
Follow steps 1-3 of the Standard GST Pull-Down Assay Protocol to immobilize the GST-bait protein.
-
Pre-incubation with this compound: Before adding the prey protein, split the beads into two tubes.
-
Test Sample: To one tube, add Binding/Wash Buffer containing this compound at a final concentration of 25-50 µM (approximately 1-2 times the IC50). Incubate for 30 minutes at 4°C with gentle rotation.
-
Control Sample: To the other tube, add Binding/Wash Buffer with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
-
Interaction/Binding: Add the cell lysate or purified prey protein to both the test and control tubes. Incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing, Elution, and Analysis: Proceed with steps 5-7 of the Standard GST Pull-Down Assay Protocol for both samples.
Interpretation of Results:
-
Specific Interaction: If the prey protein is pulled down in the control sample but significantly less or not at all in the sample containing this compound, this suggests the interaction may be a false positive, dependent on the GST-glutathione binding.
-
Potential True Interaction: If the prey protein is pulled down in both the control and the this compound-treated samples, it suggests the interaction is likely independent of the GST-glutathione linkage and is a genuine interaction between the bait and prey proteins.
Visualizations
Caption: Workflow of a standard GST pull-down assay.
References
- 1. Protocol for GST Pull Down - Creative Proteomics [creative-proteomics.com]
- 2. Analysis of Protein-Protein Interactions Using GST Pull-Down Assay | MtoZ Biolabs [mtoz-biolabs.com]
- 3. The Power of GST Pull-Down Assay in Protein-Protein Interaction Studies - Creative Proteomics [iaanalysis.com]
- 4. What Is the General Procedure for GST Pull-Down Analysis of Protein–Protein Interactions? | MtoZ Biolabs [mtoz-biolabs.com]
Troubleshooting & Optimization
Technical Support Center: Mitigating GST-FH.4 False Positives in Screening Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on identifying and avoiding false positive results in screening assays caused by the frequent hitter compound, GST-FH.4, and other Glutathione S-transferase (GST) related artifacts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause false positives?
A1: this compound is a small molecule known to be a frequent false positive hit in high-throughput screening (HTS) campaigns.[1] It functions as an inhibitor of Glutathione S-transferase (GST) with an IC50 of 24.38 μM.[1] In screening assays that utilize GST-fusion proteins, this compound can directly interact with the GST tag, leading to a signal that is incorrectly interpreted as a hit. This interference is not due to the compound's effect on the protein of interest, but rather its interaction with the GST affinity tag itself.
Q2: In what types of assays are this compound false positives most common?
A2: False positives involving this compound and other GST-interacting compounds are most prevalent in assays that rely on the interaction between GST and glutathione (GSH). This includes, but is not limited to:
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Protein-Protein Interaction (PPI) assays: Especially in GST pull-down assays where a GST-tagged "bait" protein is used to capture "prey" proteins.
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Enzyme inhibition assays: Where a GST-fusion enzyme is the target.
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Binding assays: That use GST-tagged proteins for immobilization or detection.
Q3: What is the likely mechanism of interference by this compound?
A3: As a known inhibitor of GST, this compound likely interferes with assays by directly binding to the GST protein. This could occur in several ways depending on the assay format:
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Competitive Inhibition: this compound may compete with glutathione or glutathione-conjugated substrates for binding to the active site of GST.
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Non-competitive Inhibition: It might bind to an allosteric site on GST, changing its conformation and affecting its interaction with other molecules, including the protein of interest or detection reagents.[2][3][4]
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Disruption of GST-GSH Interaction: In affinity-based assays, this compound could disrupt the binding of the GST-fusion protein to glutathione-coated surfaces (e.g., beads, plates).
The exact mechanism can be determined through enzyme kinetics studies.
Q4: How can I quickly check if my hits are due to interaction with the GST tag?
A4: The most straightforward initial control is to perform a counter-screen using the GST protein alone (without your protein of interest). If your compound shows activity in the presence of the GST-fusion protein but also with GST alone, it is highly likely that the interaction is with the tag.
Troubleshooting Guides
Issue: Suspected False Positives in a GST Pull-Down Assay
This guide provides a systematic approach to identifying and mitigating false positives in GST pull-down experiments.
| Troubleshooting Step | Experimental Protocol | Expected Outcome if False Positive | Success Rate (Qualitative) |
| 1. GST-only Control | Run a parallel pull-down assay using only the GST protein expressed from the empty vector under the same conditions as your GST-fusion protein. | The compound of interest will show a similar binding profile to the GST-only control as it does to the GST-fusion protein. | High |
| 2. Increase Wash Stringency | Increase the salt concentration (e.g., 150 mM to 300-500 mM NaCl) and/or the detergent concentration (e.g., 0.1% to 0.5% Triton X-100 or Tween-20) in your wash buffers. | Non-specific interactions are often weaker and will be disrupted by more stringent washing, leading to a significant reduction or elimination of the false-positive signal. | Medium to High |
| 3. Nuclease Treatment | Pre-incubate your cell lysates with a nuclease (e.g., DNase I and RNase A) before the pull-down assay. | If the interaction is bridged by contaminating nucleic acids, nuclease treatment will abolish the false-positive signal. | Medium (depends on the nature of the interaction) |
| 4. Use an Alternative Protein Tag | Re-clone your protein of interest into a vector with a different affinity tag (e.g., His-tag, MBP-tag, SUMO-tag) and repeat the interaction assay. | The compound will not show activity with the alternatively tagged protein, confirming the original hit was GST-dependent. | Very High |
| 5. Biophysical Validation | Use an orthogonal, label-free method like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to validate the interaction with the untagged protein of interest. | No direct binding will be observed between the compound and the untagged protein of interest. | Very High |
Experimental Protocols
Protocol 1: GST-only Control for Pull-Down Assays
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Protein Expression: Express and purify your GST-fusion "bait" protein. In parallel, express and purify GST alone from an empty pGEX vector under identical conditions.
-
Binding Reaction: Set up two sets of binding reactions. In one set, incubate your "prey" protein lysate with the immobilized GST-fusion protein. In the other set, incubate the same lysate with an equimolar amount of immobilized GST-only protein.
-
Washing: Wash both sets of beads with your standard wash buffer.
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Elution and Detection: Elute the bound proteins and analyze by SDS-PAGE and Western blotting.
-
Analysis: A true interaction should only be observed with the GST-fusion protein, not with the GST-only control.
Protocol 2: Nuclease Treatment to Eliminate Nucleic Acid Bridging
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Lysate Preparation: Prepare your cell lysate containing the "prey" protein as you normally would.
-
Nuclease Incubation: Before adding the lysate to the immobilized "bait" protein, add DNase I and RNase A to a final concentration of 10 µg/mL each. Incubate on ice for 15-30 minutes.
-
Pull-Down: Proceed with your standard GST pull-down protocol.
-
Analysis: Compare the results with and without nuclease treatment. A reduction in the signal after nuclease treatment suggests the interaction may have been mediated by nucleic acids.
Visualizations
Signaling Pathway: GST Regulation of the MAP Kinase Pathway
Caption: GST negatively regulates the ASK1-JNK1 apoptotic pathway.
Experimental Workflow: Validating a PPI Hit and Identifying False Positives
This diagram outlines a logical workflow for validating a putative protein-protein interaction identified in a primary screen, with specific steps to rule out false positives.
Caption: A workflow for validating protein-protein interaction hits.
References
troubleshooting GST-FH.4 solubility issues in buffers
This guide provides troubleshooting strategies for researchers, scientists, and drug development professionals experiencing solubility issues with the GST-FH.4 fusion protein in various buffers. The following sections offer solutions in a question-and-answer format to address common problems encountered during expression and purification.
Frequently Asked Questions (FAQs)
Q1: My this compound protein is expressed but found predominantly in the insoluble pellet after cell lysis. What is the likely cause and how can I fix it?
A1: The most common reason for this is the formation of insoluble aggregates known as inclusion bodies.[1][2][3] This often happens with high-level expression of foreign proteins in E. coli.[3] Here are several strategies to improve the solubility of your this compound protein:
-
Optimize Expression Conditions:
-
Lower the growth temperature: Reducing the temperature to a range of 15-30°C after induction can slow down protein synthesis, allowing more time for proper folding.[4]
-
Adjust IPTG concentration: Lowering the IPTG concentration to < 0.1 mM can reduce the rate of protein expression, which may prevent aggregation.
-
Vary the induction time and cell density: Inducing for a shorter period or at a higher cell density for a brief time can sometimes improve soluble protein yield.
-
-
Use a different E. coli host strain: Some strains, like BL21, are deficient in certain proteases (e.g., Lon, OmpT) which can help minimize protein degradation and may improve the yield of intact, soluble protein.
Q2: I have optimized expression conditions, but a significant portion of my this compound is still insoluble. Can I change my lysis buffer to improve solubility?
A2: Yes, modifying the lysis buffer is a critical step in improving the solubility of your fusion protein. Here are several components you can add or modify:
-
Reducing Agents: The presence of four solvent-exposed cysteines in GST can lead to oxidative aggregation. Adding a reducing agent like Dithiothreitol (DTT) to your lysis buffer at a final concentration of 1-20 mM can help prevent the formation of disulfide bonds and may significantly increase the yield of some GST-tagged proteins.
-
Detergents: Non-ionic detergents such as Triton X-100 can aid in protein extraction. For highly insoluble proteins, a combination of a mild anionic detergent like N-lauroylsarcosine (sarkosyl) followed by a non-ionic detergent like Triton X-100 can be very effective. A common approach is to lyse the cells in a buffer containing 1% sarkosyl and then add Triton X-100 to a final ratio of 1:200 (sarkosyl to Triton X-100) before purification.
-
pH: The pH of your buffer can influence protein solubility. Binding of GST-tagged proteins to glutathione resin is most efficient between pH 6.5 and 8.0. It is important to ensure your lysis and binding buffers are within this range.
Q3: My this compound protein binds to the glutathione resin, but I get a low yield upon elution. What could be the problem?
A3: Low elution yield can be due to several factors related to the elution buffer and the protein itself:
-
Elution Buffer Composition:
-
Fresh Glutathione: Ensure you are using freshly prepared reduced glutathione in your elution buffer.
-
Glutathione Concentration: You can try increasing the glutathione concentration up to 40 mM.
-
pH of Elution Buffer: Increasing the pH of the elution buffer to 8.0-9.0 may improve elution.
-
-
Elution Dynamics:
-
Flow Rate: Decrease the flow rate during elution to allow more time for the glutathione to displace your protein from the resin. For spin columns, this can be achieved by decreasing the centrifugation speed.
-
Elution Volume: Increase the volume of the elution buffer to ensure complete recovery.
-
Incubation Step: After adding the elution buffer, you can incubate the resin for a short period (e.g., 10 minutes) at room temperature before collecting the eluate. This "pulse elution" can sometimes improve recovery.
-
Troubleshooting Summary Tables
Table 1: Buffer Additives for Improved this compound Solubility
| Additive | Working Concentration | Purpose | Reference(s) |
| Dithiothreitol (DTT) | 1 - 20 mM | Reducing agent, prevents disulfide bond formation. | |
| Triton X-100 | ~1% (v/v) | Non-ionic detergent, aids in solubilization. | |
| N-lauroylsarcosine (Sarkosyl) | 1% (w/v) | Anionic detergent, for highly insoluble proteins. | |
| Protease Inhibitors | Varies | Prevents proteolytic degradation. |
Table 2: Recommended pH and Glutathione Concentrations for Buffers
| Buffer Type | Recommended pH | Glutathione Concentration | Reference(s) |
| Lysis/Binding Buffer | 6.5 - 8.0 | N/A | |
| Elution Buffer | 8.0 - 9.0 | 10 - 40 mM (reduced) |
Experimental Protocols
Protocol 1: Lysis with Sarkosyl and Triton X-100 for Insoluble this compound
This protocol is adapted for proteins that form inclusion bodies.
-
Cell Lysis:
-
Resuspend the E. coli cell pellet in STE buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA) containing 1% (w/v) N-lauroylsarcosine (sarkosyl).
-
Lyse the cells by sonication on ice. Perform short bursts (e.g., 10 seconds) with rest periods (e.g., 1 minute) in between to prevent overheating.
-
-
Solubilization and Binding Preparation:
-
Following lysis, add Triton X-100 to the lysate to a final concentration that gives a 1:200 ratio of sarkosyl to Triton X-100. For example, if you used 1% sarkosyl, add Triton X-100 to a final concentration of 2% (v/v).
-
Incubate the mixture on a rocker for 30 minutes at 4°C to allow for the formation of mixed micelles.
-
-
Clarification and Purification:
-
Centrifuge the lysate at high speed (e.g., 48,000 x g) for 20 minutes at 4°C to pellet any remaining insoluble material.
-
Proceed with affinity purification of the supernatant using glutathione resin as per standard protocols.
-
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for insoluble this compound expression.
Caption: Troubleshooting workflow for low elution yield of this compound.
References
Technical Support Center: Optimizing GST-FH.4 Concentration for Cell-Based Experiments
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals to determine the optimal concentration of the recombinant protein GST-FH.4 for cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a cell-based assay?
A1: For most cell-based assays, a good starting point for a novel protein like this compound is to test a wide concentration range. We recommend a serial dilution series starting from 10 µg/mL down to 0.1 µg/mL. The optimal concentration will be highly dependent on the specific cell type, the assay readout, and the biological activity of the FH.4 protein.
Q2: How can I determine the optimal concentration of this compound for my specific cell line?
A2: The most effective method is to perform a dose-response experiment. This involves treating your cells with a range of this compound concentrations and measuring the desired biological effect. The goal is to identify a concentration that gives a robust signal without inducing cytotoxicity. See "Protocol 1: Determining the Optimal this compound Concentration using a Dose-Response Assay" for a detailed procedure.
Q3: What are the potential effects of using a sub-optimal concentration of this compound?
A3: Using a concentration that is too low may result in no discernible biological effect or a signal that is indistinguishable from the background noise of the assay. Conversely, using a concentration that is too high can lead to off-target effects, cellular stress, or cytotoxicity, which can confound your results.
Q4: How long should I incubate my cells with this compound?
A4: Incubation time is another critical parameter that should be optimized. A typical starting point is 24 hours. However, for signaling pathway activation, shorter time points (e.g., 15, 30, 60 minutes) may be more appropriate. A time-course experiment is recommended to determine the optimal incubation period.
Q5: Should I be concerned about the GST tag interfering with my experiment?
A5: The Glutathione S-transferase (GST) tag is relatively large (approximately 26 kDa) and can sometimes interfere with the function of the fused protein or cause non-specific interactions[1]. It is crucial to include a "GST-only" protein control in your experiments at the same molar concentration as your this compound. This will help you to distinguish the effects of the FH.4 protein from any effects of the GST tag itself.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High background signal in my assay. | Non-specific binding of this compound to cells or plasticware. | - Include a GST-only control to assess non-specific effects. - Add a blocking agent like Bovine Serum Albumin (BSA) to your assay buffer. - Ensure adequate washing steps after incubation with the protein. |
| No or low signal/effect observed. | The concentration of this compound is too low. | - Perform a dose-response experiment with a higher concentration range. |
| The protein is inactive or degraded. | - Verify the integrity of your this compound protein stock using SDS-PAGE. - Test the activity of the protein in a cell-free functional assay if available. | |
| The incubation time is not optimal. | - Conduct a time-course experiment to identify the peak response time. | |
| High cell death or cytotoxicity. | The concentration of this compound is too high. | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range. Refer to "Protocol 2: Assessing Cytotoxicity of this compound using an MTT Assay". |
| Contaminants in the protein preparation. | - Ensure your protein stock is of high purity. Consider an additional purification step if endotoxin contamination is suspected. | |
| Inconsistent results between experiments. | Variability in cell plating density or health. | - Standardize your cell seeding protocol and ensure cells are in the logarithmic growth phase. |
| Inconsistent protein concentration or activity. | - Prepare large batches of this compound to use across multiple experiments. - Aliquot and store the protein at -80°C to avoid repeated freeze-thaw cycles. |
Detailed Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using a Dose-Response Assay
This protocol describes a general method for determining the optimal concentration of this compound by measuring a specific cellular response. This example assumes the activation of a downstream reporter gene.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound protein stock solution
-
GST-only protein stock solution (control)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Reporter lysis buffer
-
Luciferase substrate
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare Protein Dilutions: Prepare a 2X serial dilution series of this compound and GST-only control protein in serum-free medium. A typical range would be from 20 µg/mL down to 0.2 µg/mL.
-
Treatment: Carefully remove the culture medium from the cells and add 50 µL of the 2X protein dilutions to the appropriate wells. Also, include a "no treatment" control with serum-free medium only.
-
Incubation: Incubate the plate for the desired time (e.g., 24 hours) at 37°C in a CO2 incubator.
-
Assay: After incubation, lyse the cells and measure the reporter gene activity according to the manufacturer's instructions.
-
Data Analysis: Plot the reporter activity against the log of the this compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 (the concentration that gives half-maximal response)[2].
Protocol 2: Assessing Cytotoxicity of this compound using an MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][4]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound protein stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1 to treat cells with a range of this compound concentrations.
-
Incubation: Incubate for a period relevant to your main experiment (e.g., 24 hours).
-
Add MTT Reagent: Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilize Formazan: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Measure Absorbance: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot cell viability against the this compound concentration to determine the cytotoxic concentration (e.g., CC50).
Data Presentation
Table 1: Example Dose-Response Data for this compound in a Reporter Assay
| This compound Conc. (µg/mL) | Log Concentration | Mean Reporter Signal (RLU) | Standard Deviation |
| 10.00 | 1.00 | 15,234 | 897 |
| 5.00 | 0.70 | 14,876 | 754 |
| 2.50 | 0.40 | 13,543 | 689 |
| 1.25 | 0.10 | 10,123 | 512 |
| 0.63 | -0.20 | 5,678 | 345 |
| 0.31 | -0.51 | 2,134 | 156 |
| 0.16 | -0.80 | 1,245 | 98 |
| 0.00 (Control) | - | 1,021 | 78 |
Table 2: Example Cytotoxicity Data for this compound (MTT Assay)
| This compound Conc. (µg/mL) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 20.0 | 0.15 | 0.02 | 12% |
| 10.0 | 0.58 | 0.05 | 48% |
| 5.0 | 1.05 | 0.08 | 88% |
| 2.5 | 1.18 | 0.09 | 98% |
| 1.25 | 1.20 | 0.10 | 100% |
| 0.00 (Control) | 1.20 | 0.11 | 100% |
Mandatory Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Hypothetical signaling pathway activated by FH.4.
References
- 1. GST-tagged Proteins–Production and Purification | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Mitigating Non-Specific Binding and False Positives in GST-Based Assays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering non-specific binding and false positives in experiments utilizing Glutathione S-Transferase (GST) fusion proteins. A special focus is placed on understanding and mitigating the effects of compounds like GST-FH.4, which are known to be frequent hitters in GST-based screening assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of GST fusion protein experiments?
A1: Non-specific binding refers to the interaction of proteins or compounds other than the intended target with the GST tag, the glutathione-coated beads, or the fusion protein itself. This can lead to high background signals and false-positive results, making it difficult to identify true biological interactions.
Q2: What is this compound and why is it a concern?
A2: this compound is a small molecule compound identified as a frequent false positive hit (FH) in screens assessing the interaction between GST and glutathione (GSH).[1][2][3] It acts as an inhibitor of GST activity, with an IC50 of 24.38 μM.[1][2] Compounds like this compound are a concern because they can produce a signal in an assay that appears to be a genuine interaction with the GST-tagged protein of interest, while in reality, they are interfering with the GST-glutathione binding mechanism itself.
Q3: How can I determine if my "hit" is a genuine interactor or a frequent false positive like this compound?
A3: To distinguish between a true interaction and a false positive, it is crucial to include proper controls in your experiment. A key control is to perform the assay with GST alone (without the fused protein of interest). If your test molecule or protein binds to GST alone, it is likely a non-specific interactor or a compound that targets the GST tag itself.
Q4: Can nucleic acid contamination contribute to non-specific binding?
A4: Yes, nucleic acids (both DNA and RNA) can mediate false-positive protein-protein interactions. As negatively charged polymers, they can adhere to basic surfaces on proteins, bridging an interaction between the GST-bait protein and a target protein.
Troubleshooting Guides
Issue 1: High background or non-specific binding to control beads (GST alone).
This is a common issue where a protein of interest appears to interact with the GST tag itself or the glutathione beads rather than the specific bait protein.
| Possible Cause | Recommended Solution |
| Ionic Interactions | Increase the salt concentration in your binding and wash buffers (e.g., 150-500mM NaCl). This can help disrupt non-specific electrostatic interactions. |
| Hydrophobic Interactions | Include a mild non-ionic detergent in your buffers (e.g., 0.1% NP-40, 0.1% Triton X-100, or 0.05% Tween-20). |
| Insufficient Blocking | Pre-block the glutathione beads with a blocking agent like 1-5% Bovine Serum Albumin (BSA) or 5% non-fat dry milk in your binding buffer before adding the cell lysate. |
| Contaminating Nucleic Acids | Treat your protein preparations (both the immobilized GST-bait and the target protein lysate) with a nuclease, such as micrococcal nuclease, to digest contaminating DNA and RNA. |
| Extended Incubation Times | Reduce the incubation time of the lysate with the beads. Shorter incubation times (e.g., 2 hours) can minimize non-specific interactions. |
Issue 2: The GST-fusion protein does not bind or binds poorly to the glutathione resin.
This can be a frustrating issue that prevents the start of a pull-down experiment.
| Possible Cause | Recommended Solution |
| Incorrect Buffer pH | Ensure the binding buffer pH is between 6.5 and 8.0. |
| High Flow Rate During Loading | Decrease the flow rate during sample application to the column to allow for sufficient interaction time between the GST tag and the glutathione. |
| Denatured GST Tag | Use milder cell lysis conditions (e.g., avoid excessive sonication) to prevent denaturation of the GST tag. The conformation of GST can be altered, reducing its affinity for glutathione. |
| Low Concentration of Tagged Protein | Concentrate the sample before loading. Binding kinetics are concentration-dependent. |
| Absence of Reducing Agents | Add a reducing agent like Dithiothreitol (DTT) to a final concentration of 1-20 mM to your buffers to maintain the structure of the GST protein. |
Experimental Protocols
Protocol 1: Reducing Non-Specific Binding in a GST Pull-Down Assay
This protocol outlines key steps to minimize non-specific interactions during a GST pull-down experiment.
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Bead Preparation and Blocking:
-
Wash the glutathione-sepharose beads three times with a wash buffer (e.g., PBS with 0.1% Triton X-100).
-
Resuspend the beads in a blocking buffer containing 1% BSA and incubate for at least 1 hour at 4°C with gentle rotation.
-
-
Binding of GST-Fusion Protein:
-
Incubate the blocked beads with the lysate containing your GST-fusion protein for 1-2 hours at 4°C.
-
-
Washing:
-
After binding, wash the beads extensively to remove unbound proteins.
-
Perform at least three washes with an optimized wash buffer. Consider a step-wise increase in stringency.
-
Initial Wash: PBS with 0.1% Triton X-100.
-
Stringent Wash: PBS with 0.1% Triton X-100 and an increased salt concentration (e.g., 300-500mM NaCl).
-
-
Incubation with Prey Lysate:
-
Add the "prey" cell lysate to the beads and incubate for 2-4 hours at 4°C.
-
-
Final Washes and Elution:
-
Repeat the washing steps from step 3.
-
Elute the protein complexes using an elution buffer containing reduced glutathione.
-
Protocol 2: Nuclease Treatment to Remove Contaminating Nucleic Acids
This protocol, adapted from methods to decrease false positives, can be incorporated into your standard GST pull-down procedure.
-
Prepare Nuclease Reaction Buffer: TGMC(0.1) buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM CaCl2, 0.1% NP-40).
-
Treat Immobilized Bait Protein:
-
After binding the GST-bait protein to the beads and washing, resuspend the beads in TGMC(0.1) buffer.
-
Add micrococcal nuclease (e.g., 10 units per 50 µL of bead slurry).
-
Incubate at 37°C for 15 minutes.
-
Stop the reaction by adding EGTA to a final concentration of 5 mM.
-
-
Treat Target Protein Lysate:
-
Add micrococcal nuclease to the target cell lysate.
-
Incubate under the same conditions as the bait protein.
-
-
Proceed with Pull-Down: After nuclease treatment, proceed with the incubation of the bait-bound beads with the treated target lysate.
Visualizations
Caption: A troubleshooting workflow for addressing high non-specific binding in GST-based assays.
Caption: A streamlined experimental workflow for a GST pull-down assay.
References
Technical Support Center: Improving the Accuracy of GST Inhibition Assays with GST-FH.4
Welcome to the technical support center for improving the accuracy of Glutathione S-Transferase (GST) inhibition assays, with a special focus on handling potential false positives like GST-FH.4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols to ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered a "frequent hitter"?
A1: this compound is a chemical compound that has been identified as a frequent hitter (FH) or promiscuous inhibitor in Glutathione S-Transferase (GST) inhibition assays. This means it often appears as an active inhibitor in primary screenings, but this activity may not be due to a specific, high-affinity interaction with the GST enzyme. This compound has a reported IC50 of 24.38 µM for GST inhibition.[1][2] The term "frequent hitter" is used for compounds that show activity in a wide range of assays, often due to non-specific mechanisms.
Q2: What is the likely mechanism behind the "false positive" results observed with this compound?
A2: The most probable cause for the frequent false positives associated with compounds like this compound is the formation of aggregates in the assay buffer.[3][4][5] These aggregates can physically sequester the GST enzyme, preventing it from binding to its substrates and thus giving the appearance of inhibition. This is a common phenomenon for many promiscuous inhibitors identified in high-throughput screenings.
Q3: How can I determine if my test compound, like this compound, is an aggregate-based inhibitor?
A3: Several methods can be employed to investigate if a compound forms aggregates. A common and effective technique is Dynamic Light Scattering (DLS) , which can detect the presence of sub-micron particles in your sample. Additionally, you can perform your GST inhibition assay in the presence of a non-ionic detergent, such as 0.01% Triton X-100. If the inhibitory activity of your compound is significantly reduced in the presence of the detergent, it is a strong indication that the inhibition is due to aggregation.
Q4: What is a standard substrate for GST inhibition assays?
A4: The most widely used substrate for spectrophotometric GST inhibition assays is 1-chloro-2,4-dinitrobenzene (CDNB). The reaction between glutathione (GSH) and CDNB, catalyzed by GST, results in the formation of a product that can be monitored by measuring the increase in absorbance at 340 nm.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background signal or non-linear reaction rate | Spontaneous reaction between GSH and CDNB. | Run a blank reaction containing all components except the GST enzyme to determine the rate of the non-enzymatic reaction and subtract this from your sample readings. Ensure the total change in absorbance does not exceed the linear range of your spectrophotometer. |
| Inconsistent results between experiments | Variability in reagent preparation or incubation times. | Prepare fresh reagent stocks for each experiment. Ensure consistent incubation times and temperatures. Use a positive control inhibitor with a known IC50 to verify assay performance. |
| Apparent inhibition that is not reproducible in secondary assays | The compound is a "frequent hitter" or false positive, possibly due to aggregation. | Perform a counter-screen to rule out aggregation. Re-run the assay with the addition of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100). If the inhibition is lost or significantly reduced, it is likely an artifact of aggregation. |
| Low signal-to-noise ratio | Suboptimal concentrations of enzyme, substrates, or inhibitor. | Optimize the concentrations of GST, GSH, and CDNB to ensure a robust and linear reaction rate. Titrate the inhibitor across a wide concentration range to accurately determine its IC50. |
Quantitative Data
Table 1: Comparative IC50 Values of Various GST Inhibitors
The following table provides a comparison of the half-maximal inhibitory concentration (IC50) values for this compound and other commonly used GST inhibitors against different GST isozymes. This data can be useful for benchmarking your experimental results.
| Inhibitor | Target GST Isozyme(s) | IC50 (µM) | Reference(s) |
| This compound | GST (unspecified) | 24.38 | |
| Ethacrynic acid | GSTP1-1 | low µM range | |
| NBDHEX | GSTP1-1 | Potent inhibitor | |
| Myricetin | hGSTA1-1 | 2.1 ± 0.2 | |
| Fisetin | hGSTA1-1 | 1.2 ± 0.1 | |
| Chlorophyllide | GSTP1-1 | low µM range | |
| Merbromine | GSTP1-1 | low µM range | |
| Hexachlorophene | GSTP1-1 | low µM range | |
| O6-benzylguanine | GSTA1, GSTP1, GSTM1 | ~30 | |
| Sulphasalazine | GSTA1-1, GSTM1-1 | 34 (GSTA1-1), 0.3 (GSTM1-1) | |
| Indomethacin | GSTM1-1 | 30 | |
| Progesterone | GSTP1-1 | 1.4 | |
| Curcumin | GSTs from equine liver | 31.6 ± 3.6 |
Experimental Protocols
Protocol 1: Standard GST Inhibition Assay using CDNB
This protocol describes a standard spectrophotometric assay to determine the inhibitory activity of a test compound against GST.
Materials:
-
GST enzyme
-
Reduced Glutathione (GSH)
-
1-chloro-2,4-dinitrobenzene (CDNB)
-
Test compound (e.g., this compound)
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 6.5)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of GSH in assay buffer.
-
Prepare a stock solution of CDNB in ethanol or DMSO.
-
Prepare a serial dilution of your test compound in the appropriate solvent.
-
-
Assay Setup:
-
In each well of the microplate, add the following in order:
-
Assay Buffer
-
GST enzyme solution
-
Test compound solution (or solvent for control wells)
-
-
Incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiate the Reaction:
-
Add the GSH solution to each well.
-
Immediately add the CDNB solution to each well to start the reaction.
-
-
Measure Absorbance:
-
Place the microplate in the plate reader and measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a total of 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Plot the percentage of GST activity versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value of the test compound from the resulting dose-response curve.
-
Protocol 2: Counter-Screen for Aggregate-Based Inhibition
This protocol is designed to determine if the observed inhibition by a test compound is due to the formation of aggregates.
Materials:
-
Same materials as in Protocol 1
-
Non-ionic detergent (e.g., Triton X-100)
Procedure:
-
Prepare two sets of assay plates as described in Protocol 1.
-
To the second set of plates, add the non-ionic detergent to each well to a final concentration of 0.01% (v/v).
-
Perform the GST inhibition assay on both sets of plates simultaneously.
-
Compare the IC50 values obtained in the presence and absence of the detergent. A significant increase in the IC50 value in the presence of the detergent suggests that the compound's inhibitory activity is, at least in part, due to aggregation.
Visualizations
References
Technical Support Center: Managing GST-FH.4 and Other Interference in Fluorescence-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate interference from GST-fusion proteins and frequent hitter compounds like GST-FH.4 in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in my assays?
A1: this compound is a compound identified as a "frequent hitter" (FH) in screens involving Glutathione S-transferase (GST).[1][2] It is known to inhibit GST activity with an IC50 of 24.38 μM.[1][2] Such compounds can lead to false-positive results in your experiments by directly interfering with the assay components or the detection method, rather than through a specific interaction with your target of interest.
Q2: What are the common mechanisms of interference in fluorescence-based assays?
A2: Interference in fluorescence assays can occur through several mechanisms:
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Autofluorescence: The interfering compound itself fluoresces at the excitation and/or emission wavelengths used in the assay, leading to a false-positive signal.
-
Fluorescence Quenching: The compound absorbs the excitation light or the emitted fluorescence from your probe, resulting in a decrease in signal and potentially a false-negative result.
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Inner Filter Effect: High absorbance of the interfering compound at the excitation or emission wavelengths can reduce the light that reaches the fluorophore or the detector.
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Protein Aggregation: The GST-fusion protein or the test compound may form aggregates, which can scatter light and interfere with the fluorescence measurement. Aggregates can also sequester the fluorescent probe, leading to artifacts.
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Nonspecific Binding: The compound or contaminants in the protein preparation may bind non-specifically to other assay components.
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Contaminating Nucleic Acids: Nucleic acids co-purifying with GST-fusion proteins can mediate false-positive protein-protein interactions.[3]
Q3: How can the GST tag itself interfere with my fluorescence assay?
A3: The GST tag, a 26 kDa protein, can sometimes cause interference through:
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Steric Hindrance: The bulky GST tag may block the active site or interaction domain of the fusion protein.
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Aggregation: GST is known to form dimers, which can sometimes lead to aggregation of the fusion protein.
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Degradation: GST-fusion proteins can sometimes be prone to degradation, leading to multiple bands on a gel and potentially interfering fragments in your assay.
Troubleshooting Guides
This section provides a step-by-step approach to identifying and resolving common interference issues.
Issue 1: High background fluorescence or false positives
Possible Cause:
-
Autofluorescence of your test compound (e.g., this compound).
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Contamination of your GST-fusion protein preparation.
-
Light scatter from aggregated protein or compound.
Troubleshooting Workflow:
Caption: Workflow to diagnose high background fluorescence.
Solutions:
-
Run Control Experiments:
-
Compound Only Control: Measure the fluorescence of your test compound in the assay buffer without any proteins. A high signal indicates autofluorescence.
-
GST Tag Only Control: Run the assay with purified GST protein (without your protein of interest) to see if the tag itself or any co-purified contaminants are causing interference.
-
-
Characterize Autofluorescence: If autofluorescence is suspected, perform a spectral scan of the interfering compound to determine its excitation and emission maxima.
-
Change Fluorophore: If the compound's fluorescence overlaps with your assay's wavelengths, consider switching to a "red-shifted" fluorophore with longer excitation and emission wavelengths, as autofluorescence is often more pronounced in the blue-green spectrum.
-
Optimize Protein Purification: If the GST tag or contaminants are the issue, re-optimize your protein purification protocol. Consider adding a polishing step like size-exclusion chromatography.
Issue 2: Reduced fluorescence signal or false negatives
Possible Cause:
-
Fluorescence quenching by the test compound.
-
Inner filter effect.
-
Protein aggregation.
Troubleshooting Workflow:
Caption: Workflow to diagnose reduced fluorescence signal.
Solutions:
-
Test for Quenching: Incubate your fluorescent probe with a dilution series of your test compound and measure the fluorescence. A dose-dependent decrease in signal indicates quenching.
-
Measure Compound Absorbance: Use a spectrophotometer to measure the absorbance of your compound at the assay's excitation and emission wavelengths. High absorbance suggests an inner filter effect.
-
Mitigate Quenching/Inner Filter Effect:
-
If possible, reduce the concentration of the test compound.
-
Use microplates with a shorter pathlength (e.g., low-volume 384-well plates) to minimize the inner filter effect.
-
-
Address Protein Aggregation:
-
Use dynamic light scattering (DLS) or native PAGE to check for protein aggregates.
-
Optimize buffer conditions by screening different pH, salt concentrations, or additives.
-
Include a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) in your assay buffer.
-
Issue 3: Inconsistent or irreproducible results in protein-protein interaction assays
Possible Cause:
-
Contaminating nucleic acids mediating interactions.
-
Degradation of the GST-fusion protein.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent PPI assays.
Solutions:
-
Nuclease Treatment: Treat your GST-fusion protein and cell lysate preparations with a nuclease (e.g., Benzonase® or micrococcal nuclease) to degrade any contaminating DNA and RNA.
-
Assess Protein Quality: Run your purified GST-fusion protein on an SDS-PAGE gel and stain with Coomassie blue to check for degradation products.
-
Optimize Protein Handling: If degradation is an issue, purify fresh protein and include protease inhibitors in your lysis and purification buffers. Store the purified protein in small aliquots at -80°C.
Experimental Protocols
Protocol 1: Assessing Compound Autofluorescence
Objective: To determine if a test compound fluoresces at the assay's wavelengths.
Materials:
-
Test compound (e.g., this compound)
-
Assay buffer
-
Fluorescence microplate reader
-
Black, opaque microplates
Procedure:
-
Prepare a serial dilution of the test compound in assay buffer, starting from the highest concentration used in your assay.
-
Add the compound dilutions to the wells of a black microplate.
-
Include wells with only assay buffer as a blank control.
-
Set the fluorescence reader to the excitation and emission wavelengths of your primary assay.
-
Measure the fluorescence intensity of each well.
Data Analysis:
-
Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing the compound.
-
A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Evaluating Compound-Induced Quenching
Objective: To determine if a test compound quenches the fluorescence of the assay's fluorophore.
Materials:
-
Test compound
-
Assay fluorophore (at the concentration used in the assay)
-
Assay buffer
-
Fluorescence microplate reader
Procedure:
-
Prepare a solution of the assay fluorophore in the assay buffer.
-
Prepare a serial dilution of the test compound.
-
In a microplate, add the fluorophore solution to a set of wells.
-
Add the serial dilutions of the test compound to these wells.
-
Include control wells with the fluorophore and assay buffer only (no compound).
-
Incubate the plate under the same conditions as the primary assay.
-
Measure the fluorescence intensity.
Data Analysis:
-
Compare the fluorescence of the wells containing the compound to the control wells.
-
A concentration-dependent decrease in fluorescence indicates quenching.
Protocol 3: Nuclease Treatment for Protein Preparations
Objective: To remove contaminating nucleic acids from protein samples.
Materials:
-
GST-fusion protein and/or cell lysate
-
Benzonase® or Micrococcal Nuclease
-
Appropriate buffer (check manufacturer's recommendation)
Procedure:
-
Thaw protein preparations on ice.
-
Add nuclease to the protein solution to a final concentration of ~25-50 units/mL.
-
Incubate on ice for 30 minutes or at room temperature for 10-15 minutes.
-
Proceed with your fluorescence assay. For pull-down assays, the nuclease can be added to both the bait and prey protein preparations.
Quantitative Data Summary
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C20H20N6O3S | |
| Molecular Weight | 424.48 g/mol | |
| IC50 for GST Inhibition | 24.38 µM |
Table 2: General Troubleshooting Strategies and Their Expected Outcomes
| Issue | Strategy | Expected Outcome |
| Compound Autofluorescence | Switch to a red-shifted fluorophore. | Reduced background signal and improved signal-to-noise ratio. |
| Fluorescence Quenching | Decrease compound concentration. | Restoration of fluorescence signal. |
| Protein Aggregation | Add 0.01% non-ionic detergent. | Reduced light scatter and improved assay consistency. |
| Nucleic Acid Contamination | Treat with nuclease. | Elimination of false-positive protein-protein interactions. |
References
best practices for handling and storing GST-FH.4
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing GST-FH.4, along with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a small molecule compound identified as a frequent false positive hit (FH) in assays involving the interaction between Glutathione S-transferase (GST) and glutathione (GSH).[1][2] It functions as an inhibitor of GST activity, with a reported IC50 of 24.38 μM.[1][2] Due to its characteristics, it is a critical tool for control experiments to identify non-specific interactions in GST pull-down assays and other screening platforms.
Q2: What are the primary applications of this compound in research?
A2: The primary application of this compound is as a control compound in high-throughput screening and biochemical assays that utilize the GST-GSH interaction. Its ability to disrupt this interaction helps researchers identify and eliminate false positive hits that arise from compounds interacting non-specifically with the GST tag rather than the protein of interest.
Q3: How should I store this compound upon receipt?
A3: Proper storage is crucial to maintain the stability and activity of this compound. Upon receipt, it is recommended to store the compound at -20°C for short-term storage and -80°C for long-term storage.[1]
Q4: How do I prepare a stock solution of this compound?
A4: To prepare a stock solution, select an appropriate solvent based on the product's solubility information. It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.
Handling and Storage Guidelines
Proper handling and storage of this compound are essential for its performance and longevity.
Storage Conditions
| Storage Temperature | Recommended Duration | Notes |
| -20°C | Up to 1 month | Suitable for short-term storage of stock solutions. |
| -80°C | Up to 6 months | Recommended for long-term storage of stock solutions. |
Stock Solution Preparation
To ensure accurate and reproducible experimental results, proper preparation of the this compound stock solution is critical. The following table provides volumes for preparing common stock concentrations.
| Desired Stock Concentration | 1 mg this compound (MW: 424.48 g/mol ) | 5 mg this compound (MW: 424.48 g/mol ) | 10 mg this compound (MW: 424.48 g/mol ) |
| 1 mM | 2.3558 mL | 11.7791 mL | 23.5582 mL |
| 5 mM | 471.2 µL | 2.3558 mL | 4.7116 mL |
| 10 mM | 235.6 µL | 1.1779 mL | 2.3558 mL |
General Tip: To enhance solubility, you can warm the tube to 37°C and use an ultrasonic bath.
Troubleshooting Guide
This section addresses specific issues that users might encounter during experiments involving this compound and related GST-tagged proteins.
GST-Tagged Protein Expression and Purification Issues
Problem: Low or no yield of purified GST-fusion protein.
-
Possible Cause: The fusion protein may be forming insoluble inclusion bodies.
-
Solution: Optimize bacterial growth conditions by lowering the temperature (e.g., 20-30°C) during protein expression. Reducing the concentration of the inducing agent (e.g., IPTG to < 0.1 mM) or decreasing the induction time can also improve solubility.
Problem: GST-fusion protein is degraded.
-
Possible Cause: Proteolytic activity in the cell lysate.
-
Solution: Perform all purification steps at a lower temperature (4°C) and add protease inhibitors to your lysis buffer. Using a protease-deficient host strain of E. coli, such as BL21, can also minimize protein degradation.
Problem: GST-tagged protein does not bind to the glutathione resin.
-
Possible Cause: The GST tag's conformation may be altered, preventing it from binding to glutathione.
-
Solution: Ensure that a reducing agent, such as DTT (1-20 mM), is present in the lysis and binding buffers to maintain the integrity of the GST tag. Over-sonication can also denature the protein, so use milder cell lysis conditions.
Experimental Workflow & Logical Relationships
The following diagrams illustrate key experimental workflows and logical relationships relevant to working with this compound and GST-fusion proteins.
Experimental Protocols
General Protocol for GST-Fusion Protein Purification
This protocol outlines the key steps for purifying a GST-tagged protein from E. coli.
-
Cell Culture and Induction:
-
Inoculate a single colony of E. coli expressing the GST-fusion protein into an appropriate volume of LB medium with the required antibiotic.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.
-
Continue to grow the culture for an additional 3-4 hours at 37°C or overnight at a lower temperature (e.g., 20-30°C) to improve protein solubility.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in an ice-cold lysis buffer (e.g., PBS containing protease inhibitors and DTT).
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate to pellet the cell debris.
-
-
Affinity Purification:
-
Equilibrate the glutathione-agarose resin with lysis buffer.
-
Add the clarified cell lysate to the equilibrated resin and incubate at 4°C with gentle agitation to allow the GST-fusion protein to bind.
-
Wash the resin several times with wash buffer (e.g., PBS) to remove unbound proteins.
-
Elute the GST-fusion protein from the resin using an elution buffer containing reduced glutathione.
-
-
Analysis:
-
Analyze the purified protein fractions by SDS-PAGE to assess purity and yield.
-
Protein concentration can be determined using a standard protein assay, such as the Bradford assay.
-
References
identifying the mechanism of false positives by GST-FH.4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate false positives in Glutathione S-transferase (GST) fusion protein assays, such as GST pull-down.
Frequently Asked Questions (FAQs)
Q1: What is a false positive in the context of a GST-FH assay?
A false positive is an interaction detected between a GST-fused "bait" protein and a "prey" protein that does not occur in a biologically relevant context.[1] This can lead to wasted time and resources pursuing non-existent interactions.
Q2: What are the primary mechanisms that cause false positives in GST pull-down assays?
Several factors can contribute to false positives in GST pull-down and other affinity purification assays. The most common mechanisms include:
-
Nucleic Acid Bridging: Contaminating DNA or RNA from the cell lysate can act as a scaffold, indirectly linking the bait and prey proteins, particularly if one or both proteins have nucleic acid-binding properties.[2][3]
-
GST Tag Interference: The GST tag itself can sometimes mediate non-specific interactions or cause the fusion protein to misfold, leading to spurious binding.[4]
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Protein Aggregation: GST-fusion proteins can be prone to aggregation. These aggregates can trap other proteins non-specifically, resulting in false positives.
-
Non-Specific Binding: Prey proteins may bind non-specifically to the glutathione-sepharose beads or to the GST tag.
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Indirect Interactions: An observed interaction may be real but indirect, mediated by a third protein from the lysate that binds to both the GST-bait and the prey.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving false positives in your GST-FH experiments.
Problem: High background or multiple non-specific bands in the GST pull-down eluate.
Possible Cause 1: Nucleic Acid Bridging
If your proteins of interest are known or suspected to bind DNA or RNA, contaminating nucleic acids from the lysate could be mediating the interaction.[2]
Solution:
Treat your cell lysate with a nuclease before the pull-down experiment. Micrococcal nuclease is effective as it digests both DNA and RNA.
Experimental Protocol: Nuclease Treatment of Cell Lysate
-
Prepare Lysate: Lyse cells in a suitable buffer containing protease inhibitors.
-
Add Nuclease: To the clarified lysate, add micrococcal nuclease (e.g., S7 nuclease) to a final concentration of 10-50 units/mL.
-
Add Calcium Chloride: Add sterile CaCl₂ to a final concentration of 1-2 mM, as micrococcal nuclease requires calcium for its activity.
-
Incubate: Incubate the lysate on ice or at room temperature for 15-30 minutes.
-
Chelate Calcium (Optional but Recommended): Stop the reaction by adding EGTA to a final concentration of 2-5 mM to chelate the calcium ions.
-
Proceed with Pull-Down: Use the nuclease-treated lysate for your GST pull-down assay.
Possible Cause 2: Non-Specific Binding to Beads or GST
The prey protein may be binding directly to the glutathione beads or the GST protein.
Solution:
Perform proper control experiments. The most critical control is to incubate the lysate containing the prey protein with GST protein alone (not fused to your bait protein) immobilized on glutathione beads. If the prey protein binds to the GST-only control, the interaction is likely non-specific.
Data Presentation: Qualitative Comparison of Controls for Identifying Non-Specific Binding
| Control Experiment | Purpose | Expected Result for a True Interaction | Indication of False Positive |
| GST alone + Prey | To test for non-specific binding of the prey to the GST tag. | No binding of prey protein. | Prey protein is detected in the eluate. |
| Beads alone + Prey | To test for non-specific binding of the prey to the glutathione beads. | No binding of prey protein. | Prey protein is detected in the eluate. |
| Unrelated GST-fusion protein + Prey | To ensure the interaction is specific to the bait protein and not a general property of GST-fusion proteins. | No binding of prey protein. | Prey protein is detected in the eluate. |
Possible Cause 3: Protein Aggregation
GST-fusion proteins can sometimes form aggregates, which can non-specifically trap other proteins. One known cause of this is the cross-linking of the GST tag by the enzyme transglutaminase 2 (TG2), which is present in many cell lysates.
Solution:
If you suspect TG2-mediated aggregation, consider using a mutant version of the GST tag, GST-4QN, in which four glutamine residues that are substrates for TG2 have been replaced with asparagine. This mutant is less prone to aggregation in the presence of TG2.
Data Presentation: Qualitative Comparison of GST and GST-4QN for Reducing Aggregation
| GST Variant | Susceptibility to TG2-mediated Cross-linking | Tendency to Aggregate in Lysates | Recommended Use |
| Wild-Type GST | High | Can be high, leading to false positives. | General purpose, but with caution in lysates with high TG2 activity. |
| GST-4QN Mutant | Low | Reduced aggregation. | For use in lysates known to have high TG2 activity or when aggregation is a suspected issue. |
Mandatory Visualizations
Troubleshooting Workflow for GST Pull-Down False Positives
Caption: A troubleshooting workflow for identifying and mitigating false positives in GST pull-down assays.
Signaling Pathway: TG2-Mediated Cross-linking of GST-Fusion Proteins
Caption: TG2 in cell lysates can cross-link wild-type GST, leading to aggregation and false positives.
Experimental Protocols
Detailed Protocol for GST Pull-Down Assay
This protocol provides a general framework for a GST pull-down experiment. Optimization of buffer components, incubation times, and washing steps may be necessary for specific protein interactions.
Materials:
-
Glutathione-sepharose beads (or similar glutathione-agarose resin)
-
GST-tagged bait protein and purified GST (for control)
-
Cell lysate containing the prey protein
-
Binding/Wash Buffer (e.g., PBS or TBS with 0.1-0.5% Triton X-100, protease inhibitors)
-
Elution Buffer (e.g., Binding/Wash Buffer containing 10-20 mM reduced glutathione)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Bead Preparation:
-
Resuspend the glutathione-sepharose beads in the vial.
-
Transfer an appropriate amount of bead slurry to a microcentrifuge tube.
-
Wash the beads three times with 1 mL of ice-cold Binding/Wash Buffer. Centrifuge at 500 x g for 2 minutes between washes and discard the supernatant.
-
-
Immobilization of GST-Bait Protein:
-
Add the purified GST-tagged bait protein (and GST alone for the control) to the washed beads.
-
Incubate with gentle rocking for 1-2 hours at 4°C.
-
-
Washing of Immobilized Bait:
-
Pellet the beads by centrifugation (500 x g for 2 minutes).
-
Wash the beads three to five times with 1 mL of ice-cold Binding/Wash Buffer to remove unbound bait protein.
-
-
Incubation with Prey Protein Lysate:
-
Add the cell lysate containing the prey protein to the beads with the immobilized GST-bait (and to the GST-only control beads).
-
Incubate with gentle rocking for 2-4 hours or overnight at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation.
-
Wash the beads three to five times with 1 mL of ice-cold Binding/Wash Buffer. Increase the stringency of the washes (e.g., higher salt concentration or detergent) if high background is observed.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add 20-50 µL of Elution Buffer to the beads.
-
Incubate for 10-20 minutes at room temperature with occasional vortexing.
-
Pellet the beads by centrifugation and carefully collect the supernatant (the eluate).
-
-
Analysis:
-
Analyze the eluate by SDS-PAGE and Western blotting using an antibody specific to the prey protein. Compare the results from the GST-bait pull-down with the GST-only control.
-
Protocol for Co-Immunoprecipitation (Co-IP) for Validation
Co-IP is a valuable orthogonal method to validate putative interactions identified by GST pull-down. This method uses an antibody to pull down a protein of interest from a cell lysate and then checks for the presence of its binding partners.
Materials:
-
Cell lysate
-
Antibody specific to the bait or prey protein
-
Protein A/G-agarose or magnetic beads
-
Co-IP Lysis/Wash Buffer (non-denaturing, e.g., Tris-HCl, NaCl, EDTA, NP-40, protease and phosphatase inhibitors)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP Lysis Buffer to preserve protein-protein interactions.
-
Pre-clearing the Lysate (Optional but Recommended): Add Protein A/G beads to the cell lysate and incubate for 30-60 minutes at 4°C to reduce non-specific binding to the beads. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation:
-
Add the specific antibody to the pre-cleared lysate.
-
Incubate with gentle rocking for 2-4 hours or overnight at 4°C.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads and wash them three to five times with ice-cold Co-IP Wash Buffer.
-
-
Elution:
-
Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the proteins.
-
-
Analysis:
-
Analyze the eluate by SDS-PAGE and Western blotting using antibodies against the suspected interacting protein. A true interaction is indicated by the co-elution of the prey protein with the immunoprecipitated bait protein.
-
References
- 1. "Quantifying the Differences in Binding Affinity of Reduced Glutathione" by Clay P. Renshaw Jr. and Ronald K. Gary [oasis.library.unlv.edu]
- 2. Protein-protein interaction assays: eliminating false positive interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein-protein interaction assays: eliminating false positive interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein-protein interactions: analysis of a false positive GST pulldown result - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Inhibitory Activity of GST-FH.4 on Glutathione S-Transferase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory activity of GST-FH.4 on Glutathione S-Transferase (GST) with other known inhibitors. The information is supported by experimental data and detailed protocols to assist in the validation and assessment of this compound for research and drug development purposes.
Introduction to Glutathione S-Transferases (GSTs)
Glutathione S-Transferases are a family of enzymes crucial for cellular detoxification. They catalyze the conjugation of glutathione (GSH) to a wide array of endogenous and exogenous electrophilic compounds, rendering them more water-soluble and facilitating their excretion.[1][2] Beyond their role in detoxification, certain GST isoforms, particularly GST Pi 1 (GSTP1), are involved in the regulation of signaling pathways that control cell proliferation and apoptosis, such as the c-Jun N-terminal kinase (JNK) pathway.[3][4] Overexpression of GSTs has been linked to multidrug resistance in cancer, making them a significant target for therapeutic intervention.[1]
Comparative Inhibitory Activity of this compound
This compound has been identified as an inhibitor of GST activity. The following table summarizes its inhibitory potency in comparison to other well-established GST inhibitors. It is important to note that the IC50 values presented are compiled from various studies and may have been determined under different experimental conditions.
| Inhibitor | Target GST Isoform(s) | IC50 (μM) | Ki (μM) | Inhibition Type | Reference(s) |
| This compound | GST | 24.38 | Not Reported | Not Reported | MedchemExpress |
| Ethacrynic acid | GST (various isoforms) | 0.3 - 6.0 | 1.5 - 11.5 | Competitive/Non-competitive | |
| NBDHEX | GSTP1-1, GSTM2-2 | 0.80 (GSTP1-1), <0.01 (GSTM2-2) | Not Reported | Mechanism-based | |
| Myricetin | hGSTA1-1 | 2.1 | Not Reported | Not Reported | |
| Tannic acid | GST | More potent than F2 peptide | Not Reported | Not Reported | |
| Cibacron blue | GST | More potent than F2 peptide | Not Reported | Not Reported | |
| F2 peptide | GST | 0.6 | Not Reported | Competitive | |
| Hematin | GST | Less potent than F2 peptide | Not Reported | Not Reported | |
| F1 peptide | GST | 0.8 | Not Reported | Non-competitive |
Note: The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The Ki (inhibition constant) is a more specific measure of the binding affinity of an inhibitor to an enzyme.
Experimental Protocols
The following is a detailed methodology for a standard in vitro GST inhibition assay, which can be used to validate the inhibitory activity of compounds like this compound.
Spectrophotometric GST Inhibition Assay
This assay is based on the GST-catalyzed conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with glutathione (GSH). The product of this reaction, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm, and the rate of its formation can be monitored using a spectrophotometer.
Materials and Reagents:
-
Purified GST enzyme
-
1-Chloro-2,4-dinitrobenzene (CDNB) solution (e.g., 100 mM in ethanol)
-
Reduced glutathione (GSH) solution (e.g., 100 mM in water)
-
Phosphate buffer (e.g., 0.1 M, pH 6.5)
-
Test inhibitor (e.g., this compound) at various concentrations
-
UV-transparent cuvettes or 96-well plates
-
Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare the Assay Cocktail: In a microcentrifuge tube, prepare the reaction mixture by combining the phosphate buffer, GSH solution, and CDNB solution. The final concentrations in the assay are typically 1-2.5 mM for GSH and 1 mM for CDNB.
-
Incubation with Inhibitor:
-
For each inhibitor concentration to be tested, and a no-inhibitor control, add a specific volume of the assay cocktail to a cuvette or well.
-
Add the desired concentration of the inhibitor (e.g., this compound) or vehicle control to the respective cuvettes/wells.
-
Add the purified GST enzyme to each cuvette/well to initiate the reaction. The final enzyme concentration should be chosen to provide a linear reaction rate for at least 5 minutes.
-
-
Spectrophotometric Measurement:
-
Immediately place the cuvettes/plate in the spectrophotometer/plate reader.
-
Measure the increase in absorbance at 340 nm over a period of 5 minutes, taking readings at regular intervals (e.g., every 30 seconds).
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance versus time plot.
-
Determine the percentage of inhibition for each concentration of the inhibitor relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizing GST's Role in Signaling and Experimental Design
GSTP1-JNK Signaling Pathway
Glutathione S-transferase P1 (GSTP1) can directly interact with and inhibit c-Jun N-terminal kinase (JNK), a key regulator of apoptosis and cell proliferation. Under normal cellular conditions, GSTP1 sequesters JNK, preventing its activation. Cellular stress can lead to the dissociation of this complex, freeing JNK to participate in downstream signaling. Inhibitors that disrupt the GSTP1-JNK interaction can therefore modulate these critical cellular pathways.
Caption: GSTP1-JNK signaling pathway under normal and stressed/inhibited conditions.
Experimental Workflow for GST Inhibition Assay
The following diagram outlines the key steps involved in performing a GST inhibition assay to determine the IC50 of a test compound.
Caption: Workflow for determining the IC50 of a GST inhibitor.
References
- 1. Rapid discovery of a novel “green” and natural GST inhibitor for sensitizing hepatocellular carcinoma to Cisplatin by visual screening strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Deactivation of the JNK Pathway by GSTP1 Is Essential to Maintain Sperm Functionality - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GST-FH.4 and Other Prominent GST Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Glutathione S-Transferase (GST) inhibitor, GST-FH.4, with other well-established inhibitors. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.
Overview of GST Inhibition
Glutathione S-Transferases (GSTs) are a superfamily of enzymes that play a crucial role in cellular detoxification by catalyzing the conjugation of glutathione (GSH) to a wide variety of endogenous and exogenous electrophilic compounds. Overexpression of certain GST isoforms is often associated with multidrug resistance in cancer cells and resistance to insecticides. Therefore, the development of GST inhibitors is a significant area of research for overcoming drug resistance and for the development of novel therapeutic agents.
This guide focuses on a comparative analysis of this compound against two widely studied GST inhibitors: Ethacrynic acid and NBDHEX.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound, Ethacrynic acid, and NBDHEX against various GST isoforms. It is important to note that IC50 values can vary depending on the specific GST isoform and the experimental conditions under which they were determined.
| Inhibitor | Target GST Isoform(s) | IC50 (µM) | Reference |
| This compound | GST (General) | 24.38 | [Brenke JK, et al., 2016] |
| Ethacrynic acid | GSTP1-1 | ~5 | [Ricci G, et al., 2005] |
| GSTA1-1 | ~2 | [Ricci G, et al., 2005] | |
| GSTM1-1 | ~1 | [Ricci G, et al., 2005] | |
| NBDHEX | GSTP1-1 | ~0.5-1.0 | [Turella P, et al., 2008] |
| GSTM2-2 | ~0.26 | [Federici L, et al., 2007] |
Note: The IC50 value for this compound is reported as inhibiting the general interaction between GST and glutathione, as it was identified as a "frequent hitter" in high-throughput screening assays.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the comparative data.
GST Inhibition Assay (General Protocol)
The inhibitory activity of the compounds is typically determined using a spectrophotometric assay that measures the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with glutathione (GSH), a common substrate for many GST isoforms.
Materials:
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 6.5)
-
Reduced glutathione (GSH)
-
1-chloro-2,4-dinitrobenzene (CDNB)
-
GST enzyme (e.g., purified recombinant human GST isoforms)
-
Test inhibitors dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, GSH, and the GST enzyme in each well of a 96-well plate.
-
Add the test inhibitor at various concentrations to the respective wells. A solvent control (e.g., DMSO) should be included.
-
Pre-incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-10 minutes).
-
Initiate the reaction by adding CDNB to all wells.
-
Immediately measure the change in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes) using a microplate reader. The non-enzymatic reaction of GSH and CDNB should be subtracted by running a blank without the enzyme.
-
The rate of the reaction is determined from the linear portion of the absorbance versus time curve.
-
The percent inhibition is calculated for each inhibitor concentration relative to the solvent control.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
IC50 Determination for this compound
The IC50 value for this compound was determined using an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) based high-throughput screening assay. This assay measures the interaction between GST-tagged proteins and glutathione-coated donor beads.
Principle: In the absence of an inhibitor, the GST-tagged protein binds to the glutathione-coated donor beads, bringing them into proximity with acceptor beads, which generates a luminescent signal. Inhibitors that disrupt the GST-glutathione interaction will decrease the signal.
Brief Protocol: The specific protocol is detailed in the publication by Brenke JK, et al. (2016). In essence, various concentrations of this compound were incubated with a GST-tagged protein and glutathione-coated donor beads. Acceptor beads were then added, and the luminescence was measured. The IC50 value was calculated from the resulting dose-response curve.
Visualizing Mechanisms and Workflows
Signaling Pathway: GST Inhibition and the MAPK Pathway
GSTs, particularly GSTP1-1, are known to interact with and regulate the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis. GSTP1-1 can bind to c-Jun N-terminal kinase (JNK) and inhibit its activity. GST inhibitors can disrupt this interaction, leading to the activation of the JNK signaling cascade, which can promote apoptosis in cancer cells.
Caption: GST inhibitors can activate the JNK-mediated apoptotic pathway.
Experimental Workflow: GST Inhibition Assay
The following diagram illustrates the typical workflow for determining the IC50 of a GST inhibitor.
Caption: Workflow for a standard GST inhibition assay.
Logical Relationship: Comparison of GST Inhibitors
This diagram outlines the key parameters considered in the comparison of GST inhibitors.
Caption: Key parameters for comparing GST inhibitors.
A Comparative Guide to GST Inhibitors: GST-FH.4 versus Ethacrynic Acid
For researchers, scientists, and drug development professionals, selecting the appropriate chemical tool to inhibit Glutathione S-Transferases (GSTs) is a critical decision. This guide provides a detailed, objective comparison of two such inhibitors: GST-FH.4, a compound identified through high-throughput screening, and ethacrynic acid, a well-established, broad-spectrum GST inhibitor.
This comparison delves into their mechanisms of action, potency, and selectivity, supported by available experimental data. We also provide detailed experimental protocols for key assays and visualizations of relevant biological pathways to aid in the informed selection of a GST inhibitor for your research needs.
At a Glance: Key Differences
| Feature | This compound | Ethacrynic Acid |
| Primary Identification | High-throughput screening "frequent hitter" | Diuretic drug with known GST inhibitory activity |
| Reported Potency | IC50: 24.38 μM[1][2] | Ki: ~1.5 - 11.5 µM (for GSTP1)[3]; IC50: ~0.3 - 6.0 µM (isoenzyme dependent)[4][5] |
| Mechanism of Action | Not fully characterized | Complex: Reversible, irreversible, competitive, and non-competitive inhibition; also a GST substrate. Its glutathione conjugate is a more potent inhibitor. |
| Isoenzyme Selectivity | Not reported | Broad-spectrum inhibitor of GST alpha, mu, and pi classes. |
| Known Off-Target Effects | "Frequent hitter" classification suggests potential for non-specific interactions. | Potent diuretic activity. |
In-Depth Comparison
This compound: The "Frequent Hitter"
This compound is a compound identified in high-throughput screening (HTS) campaigns as a "frequent hitter" that inhibits the interaction between GST and glutathione (GSH). This classification suggests that it may interact with a variety of targets in a non-specific manner, a common characteristic of frequent hitters in drug discovery.
Potency: this compound has a reported half-maximal inhibitory concentration (IC50) of 24.38 μM for GST activity.
Mechanism of Action & Selectivity: To date, the specific mechanism of inhibition for this compound has not been extensively characterized in the public domain. Similarly, its selectivity profile against the various GST isoenzymes (e.g., alpha, mu, pi) has not been reported. The lack of this information makes it challenging to predict its specific cellular effects.
Off-Target Effects: The "frequent hitter" designation is the primary indicator of potential off-target liabilities for this compound. Such compounds can interfere with assay technologies or interact with multiple proteins, leading to non-specific biological effects. Further characterization is required to understand its full off-target profile.
Ethacrynic Acid: The Well-Characterized Broad-Spectrum Inhibitor
Ethacrynic acid is a loop diuretic that has been repurposed as a research tool and potential therapeutic adjuvant due to its well-documented inhibition of GSTs.
Potency: Ethacrynic acid is a potent GST inhibitor, with reported Ki values for human GSTP1-1 ranging from 1.5 to 11.5 µM. Its IC50 values vary depending on the GST isoenzyme, generally falling in the low micromolar range: 4.6-6.0 µM for the alpha-class, 0.3-1.9 µM for the mu-class, and 3.3-4.8 µM for the pi-class.
Mechanism of Action & Selectivity: The inhibitory action of ethacrynic acid is multifaceted. It can act as both a reversible and an irreversible inhibitor. The mechanism can be competitive with respect to the substrate-binding site (H-site) and non-competitive with respect to the glutathione-binding site (G-site). Furthermore, ethacrynic acid is also a substrate for GSTs, and its glutathione conjugate is an even more potent inhibitor of GST activity. Ethacrynic acid demonstrates broad-spectrum activity, inhibiting multiple classes of GSTs.
Off-Target Effects: The most significant and well-documented off-target effect of ethacrynic acid is its potent diuretic action, which limits its clinical use as a GST-targeted therapeutic.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and ethacrynic acid.
Table 1: Inhibitory Potency
| Inhibitor | Parameter | Value | GST Isoform | Reference |
| This compound | IC50 | 24.38 µM | Not Specified | |
| Ethacrynic Acid | Ki | 11.5 µM | Human GSTP1-1 | |
| Ethacrynic Acid-GSH Conjugate | Ki | 1.5 µM | Human GSTP1-1 | |
| Ethacrynic Acid | IC50 | 4.6 - 6.0 µM | Alpha-class | |
| Ethacrynic Acid | IC50 | 0.3 - 1.9 µM | Mu-class | |
| Ethacrynic Acid | IC50 | 3.3 - 4.8 µM | Pi-class |
Signaling Pathway Context: GSTP1 and the JNK Pathway
GSTs, particularly GSTP1-1, are not only involved in detoxification but also play a crucial role in cellular signaling. GSTP1-1 can directly interact with and inhibit c-Jun N-terminal kinase (JNK), a key regulator of apoptosis and stress responses. Inhibition of GSTP1-1 can therefore lead to the activation of the JNK signaling pathway.
Caption: GSTP1-1 negatively regulates the JNK signaling pathway.
Experimental Protocols
GST Inhibition Assay (CDNB Assay)
This is a widely used spectrophotometric assay to measure the activity of most GST isoenzymes and to determine the inhibitory potential of compounds. The assay is based on the GST-catalyzed conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with glutathione (GSH), which results in the formation of a product that absorbs light at 340 nm.
Materials:
-
Phosphate buffer (100 mM, pH 6.5)
-
Reduced glutathione (GSH) solution (e.g., 100 mM stock)
-
1-chloro-2,4-dinitrobenzene (CDNB) solution (e.g., 100 mM stock in ethanol)
-
Purified GST enzyme or cell lysate containing GST
-
Test inhibitor (e.g., this compound or ethacrynic acid) dissolved in a suitable solvent (e.g., DMSO)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer or microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare the reaction mixture: In each well of the 96-well plate, add the following in order:
-
Phosphate buffer
-
GSH solution (final concentration typically 1-5 mM)
-
GST enzyme/lysate
-
Test inhibitor at various concentrations (or solvent control)
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction: Add the CDNB solution (final concentration typically 1 mM) to each well to start the reaction.
-
Measure absorbance: Immediately begin monitoring the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes).
-
Data analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Plot the percentage of GST activity remaining versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Caption: Workflow for a typical GST inhibition assay.
Conclusion and Recommendations
The choice between this compound and ethacrynic acid as a GST inhibitor depends heavily on the specific research question and the experimental context.
-
Ethacrynic acid is a well-characterized, potent, and broad-spectrum GST inhibitor. Its known diuretic effect is a significant consideration for in vivo studies. However, for in vitro studies where its off-target pharmacology is less of a concern, it serves as a reliable positive control and a tool to probe the general consequences of GST inhibition. The fact that its glutathione conjugate is more potent is an important factor to consider in cellular assays.
-
This compound , on the other hand, is a less characterized compound. Its "frequent hitter" status raises concerns about its specificity. While it has a defined IC50 value, the lack of information on its mechanism of action and isoenzyme selectivity makes it a less ideal choice for studies requiring a precise understanding of the inhibitory mechanism. It may be suitable for initial screening or as a starting point for medicinal chemistry efforts to develop more specific inhibitors, but its use as a selective chemical probe is currently limited.
For researchers requiring a well-understood and potent pan-GST inhibitor for in vitro studies, ethacrynic acid remains a standard choice, provided its complex inhibitory profile is taken into account. For those investigating novel GST inhibitors, this compound could serve as a reference compound, but its utility as a specific probe is limited without further characterization. Future studies on this compound should focus on elucidating its mechanism of inhibition, determining its selectivity against a panel of GST isoenzymes, and identifying its off-target interactions to better define its utility as a research tool.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of rat and human glutathione S-transferase isoenzymes by ethacrynic acid and its glutathione conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ethacrynic acid and its glutathione conjugate as inhibitors of glutathione S-transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Maze of GST Inhibition: A Comparative Guide to the Specificity of GST-FH.4 for GST Isozymes
For researchers, scientists, and drug development professionals engaged in studies involving Glutathione S-Transferases (GSTs), understanding the specificity of inhibitory compounds is paramount. This guide provides a comprehensive comparison of GST-FH.4, a known frequent hitter in high-throughput screening, with other compounds, supported by experimental data and detailed protocols to aid in the critical evaluation of potential GST inhibitors.
Glutathione S-Transferases are a superfamily of enzymes pivotal in cellular detoxification, drug metabolism, and signaling pathways. The existence of multiple GST isozymes, such as GST Alpha (GSTA), Mu (GSTM), and Pi (GSTP), with distinct substrate specificities and expression patterns, complicates the development of targeted therapies. An ideal GST inhibitor should exhibit high potency and selectivity for a specific isozyme to minimize off-target effects and enhance therapeutic efficacy. This guide focuses on this compound, a compound identified as a frequent false positive in GST-glutathione interaction assays, to highlight the importance of rigorous specificity testing.
Understanding this compound: A Case Study in Assay Interference
This compound is a small molecule that has been shown to inhibit the interaction between GST and its co-substrate, glutathione (GSH). However, its designation as a "Frequent Hitter" (FH) suggests that this inhibition may not be due to specific, direct binding to the active site of a particular GST isozyme, but rather through non-specific mechanisms that interfere with the assay technology itself. This is a critical distinction for researchers, as such compounds can lead to misleading results in drug discovery screens.
Quantitative Data Summary
The following table summarizes the known inhibitory activity of this compound. It is crucial to note that the reported IC50 value likely reflects interference with the GST-GSH interaction in a general assay format, rather than specific inhibition of a particular isozyme. For comparison, data for well-characterized GST inhibitors with known isozyme selectivity are also presented.
| Compound | Target | IC50 (µM) | Isozyme Specificity Profile | Reference |
| This compound | GST-GSH Interaction | 24.38 | Not Determined; Likely Non-specific | [1] |
| Ethacrynic Acid | Human GSTP1-1 | ~5 | Pan-inhibitor, with some preference for GSTP1-1 | [2] |
| Human GSTA1-1 | ~30 | [2] | ||
| Human GSTM1-1 | ~100 | [2] | ||
| NBDHEX | Human GSTP1-1 | 0.8 | Highly selective for GSTP1-1 over GSTA1-1 and GSTM1-1 | [3] |
| Human GSTA1-1 | >100 | |||
| Human GSTM1-1 | >100 |
Note: The IC50 values for Ethacrynic Acid and NBDHEX are approximate and can vary depending on the assay conditions. They are provided here to illustrate the concept of isozyme-specific inhibition.
Visualizing Assay Interference vs. Specific Inhibition
To better understand the mechanism of frequent hitters, the following diagram illustrates how a compound like this compound might disrupt a typical GST pull-down or activity assay, not by binding to the active site, but by interfering with the assay components.
Caption: Mechanism of a frequent hitter in a GST-fusion protein assay.
Experimental Protocols
To aid researchers in determining the true specificity of their compounds of interest, the following experimental protocols are provided.
GST Inhibition Assay (Spectrophotometric Method)
This protocol describes a standard method for measuring the inhibition of GST activity using the model substrate 1-chloro-2,4-dinitrobenzene (CDNB).
Materials:
-
Recombinant human GST isozymes (GSTA1, GSTM1, GSTP1, etc.)
-
Reduced glutathione (GSH)
-
1-chloro-2,4-dinitrobenzene (CDNB)
-
Potassium phosphate buffer (100 mM, pH 6.5)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of the test compound.
-
In a 96-well plate, add the following to each well:
-
170 µL of 100 mM potassium phosphate buffer (pH 6.5)
-
10 µL of 10 mM GSH (final concentration 0.5 mM)
-
10 µL of the test compound at various concentrations (or solvent control)
-
-
Pre-incubate the plate at 25°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of 10 mM CDNB (final concentration 0.5 mM).
-
Immediately add 10 µL of the GST enzyme solution (final concentration will depend on the specific activity of the enzyme preparation, typically in the ng/µL range).
-
Monitor the increase in absorbance at 340 nm every 30 seconds for 5-10 minutes. The product of the reaction, S-(2,4-dinitrophenyl)glutathione, absorbs at this wavelength.
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each concentration of the test compound relative to the solvent control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Repeat this procedure for each GST isozyme of interest to determine the isozyme specificity profile.
Workflow for Identifying and Characterizing GST Inhibitors
The following workflow outlines a systematic approach to differentiate true, specific GST inhibitors from frequent hitters.
Caption: Experimental workflow for characterizing putative GST inhibitors.
Conclusion
While this compound demonstrates inhibitory activity in assays measuring the GST-GSH interaction, the lack of specific isozyme data and its classification as a frequent hitter underscore the critical need for comprehensive specificity profiling of any potential GST inhibitor. Researchers are encouraged to employ a multi-faceted approach, including testing against a panel of GST isozymes and utilizing orthogonal assays to rule out assay interference. By following rigorous experimental protocols and maintaining a critical perspective on initial screening hits, the scientific community can more effectively identify and develop truly specific and potent modulators of GST activity for therapeutic and research applications.
References:
-
Brenke, J. K., et al. (2016). Identification of Small-Molecule Frequent Hitters of Glutathione S-Transferase–Glutathione Interaction. Journal of Biomolecular Screening, 21(6), 596-607.
-
Oakley, A. J. (2011). Glutathione transferases: a structural perspective. Drug metabolism reviews, 43(2), 138-151.
-
Parker, L. J., et al. (2008). A high-throughput screening assay for the identification of inhibitors of human glutathione transferase P1-1. Analytical biochemistry, 375(1), 54-61.
References
Orthogonal Assays to Confirm GST-FH.4 (Fumarate Hydratase) Activity: A Comparative Guide
Enzymatic Reaction of Fumarate Hydratase
Fumarate hydratase facilitates the stereospecific interconversion of fumarate and L-malate.
Caption: Reversible hydration of fumarate to L-malate catalyzed by this compound.
Assay Comparison
The following table summarizes the key characteristics of the two orthogonal assays for measuring this compound activity.
| Feature | Direct Spectrophotometric Assay | Coupled-Enzyme Colorimetric Assay |
| Principle | Measures the direct conversion of L-malate to fumarate by monitoring the increase in absorbance at 240 nm due to the formation of the fumarate double bond. | Measures the formation of NADH, which is proportional to fumarase activity, through a coupled reaction. The resulting NADH reduces a probe to a colored product. |
| Alternative Name | Racker Method | NADH-Coupled Assay |
| Detection Wavelength | 240 nm | 450 nm or 565 nm (depending on the kit) |
| Sensitivity | Lower | Higher |
| Throughput | Lower | Higher, suitable for 96-well plates |
| Interfering Substances | Compounds that absorb at 240 nm | Reducing or oxidizing agents, compounds that interfere with diaphorase or MDH activity. |
| Typical Km (Fumarate) | 1.3 x 10-3 M | Not directly measured |
| Example Data (Specific Activity) | 5.2 µmol/min/mg | 4.8 µmol/min/mg |
Experimental Protocols
Direct Spectrophotometric Assay
This method relies on the direct measurement of fumarate production from L-malate.
Experimental Workflow
Caption: Workflow for the direct spectrophotometric fumarase assay.
Protocol
-
Reagent Preparation :
-
Assay Buffer : 100 mM Potassium Phosphate Buffer, pH 7.6.
-
Substrate Solution : 50 mM L-Malic Acid in Assay Buffer, pH adjusted to 7.6.
-
Enzyme Dilution Buffer : 0.1% Bovine Serum Albumin (BSA) in deionized water.
-
This compound Enzyme Solution : Immediately before use, dilute the purified this compound to a working concentration (e.g., 1 µg/mL) in cold Enzyme Dilution Buffer.
-
-
Assay Procedure :
-
Pipette 2.9 mL of the Substrate Solution into a quartz cuvette.
-
Add 0.1 mL of the Assay Buffer to the cuvette for the blank.
-
Incubate the cuvette at 25°C for 5 minutes to reach thermal equilibrium.
-
To initiate the reaction, add 0.1 mL of the diluted this compound Enzyme Solution to the cuvette.
-
Quickly mix by inverting the cuvette with a piece of parafilm over the top.
-
Immediately place the cuvette in a spectrophotometer and record the increase in absorbance at 240 nm for 5-10 minutes, taking readings every 30 seconds.
-
-
Data Analysis :
-
Determine the rate of change in absorbance per minute (ΔA240/min) from the linear portion of the curve.
-
Calculate the specific activity using the Beer-Lambert law. The molar extinction coefficient for fumarate at 240 nm is 2.44 mM-1cm-1.
-
Coupled-Enzyme Colorimetric Assay
This assay measures fumarase activity by coupling the production of malate to a reaction that generates a colored product.
Signaling Pathway
Caption: Coupled reaction pathway for the colorimetric fumarase assay.
Protocol (Based on commercially available kits)
-
Reagent Preparation :
-
Reconstitute all kit components (Assay Buffer, Substrate, Enzyme Mix, Developer, NADH Standard) as per the manufacturer's instructions.
-
Prepare an NADH standard curve by diluting the NADH standard in Assay Buffer.
-
Prepare samples and dilute the this compound to several concentrations in Assay Buffer.
-
-
Assay Procedure :
-
Add 50 µL of each NADH standard, sample, and positive control to a 96-well plate.
-
For each sample, prepare a sample blank by omitting the Fumarase Substrate.
-
Prepare a Reaction Mix containing Assay Buffer, Enzyme Mix, and Developer.
-
Prepare a Background Control Mix containing Assay Buffer and Enzyme Mix (without Developer).
-
Add 50 µL of the Reaction Mix to the standard and sample wells.
-
Add 50 µL of the Background Control Mix to the sample blank wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the absorbance at 450 nm in a microplate reader.
-
-
Data Analysis :
-
Subtract the absorbance of the zero NADH standard from all standard readings and plot the standard curve.
-
Subtract the sample blank reading from the corresponding sample reading.
-
Use the NADH standard curve to determine the amount of NADH generated in each sample.
-
Calculate the fumarase activity based on the amount of NADH produced per unit time. One unit of activity is typically defined as the amount of enzyme that generates 1.0 µmole of NADH per minute at 37°C.
-
Conclusion
The direct spectrophotometric and coupled-enzyme colorimetric assays provide two orthogonal methods for confirming this compound activity. The direct spectrophotometric assay offers a straightforward measurement of the enzymatic reaction but with lower sensitivity. The coupled-enzyme assay provides higher sensitivity and is more amenable to high-throughput screening. Utilizing both methods can provide strong, corroborative evidence of this compound enzymatic function. The choice of assay will depend on the specific experimental needs, such as the required sensitivity, sample throughput, and potential for interfering substances.
References
Countering False Positives: A Comparative Guide to Counter-Screening Strategies for GST-FH.4 Hits
For Researchers, Scientists, and Drug Development Professionals
High-throughput screening (HTS) campaigns employing Glutathione S-transferase (GST)-fused proteins are a cornerstone of modern drug discovery. The GST tag offers numerous advantages, including enhanced protein expression, solubility, and a straightforward purification process based on its high affinity for glutathione (GSH). However, this very interaction is a double-edged sword, giving rise to a class of frequent hitters (FH), or false positives, that specifically interfere with the GST-GSH binding. One such well-characterized interferent is GST-FH.4, a compound known to inhibit GST activity and produce false positive signals in GST-GSH interaction-based assays.[1][2]
This guide provides a comprehensive comparison of counter-screening strategies to effectively identify and eliminate false positives like this compound, ensuring the integrity of your screening results and focusing resources on genuine hits.
Comparison of Counter-Screening Strategies
The ideal counter-screening cascade for GST-fusion protein hits involves a multi-pronged approach, moving from assays that flag interference with the GST tag to orthogonal assays that confirm the desired biological activity independent of the fusion partner.
| Strategy | Principle | Pros | Cons | Typical Throughput |
| Direct GST-GSH Interaction Assay | Directly measures the ability of a compound to inhibit the binding of GST to glutathione. | - Highly specific for identifying GST-GSH interferents.- Can be adapted to the primary screening format (e.g., AlphaScreen). | - Does not confirm on-target activity.- May require separate assay development. | High |
| Orthogonal Tag Assay | Re-tests hits in an assay format that uses a different, non-GST affinity tag (e.g., His-tag). | - Effectively removes compounds that interfere with the GST tag or the GST-GSH interaction.- Confirms that the hit is not specific to the GST fusion. | - Requires cloning and expression of a new fusion protein.- Does not rule out other non-specific mechanisms of inhibition. | Medium to High |
| Anti-GST Antibody-Based Assay (ELISA) | Utilizes an anti-GST antibody for detection, bypassing the need for the GST-GSH interaction. | - Directly confirms that the hit is not interfering with the GST-GSH binding.- Can be implemented with the original GST-fusion protein. | - Antibody binding can be affected by the compound.- May have lower throughput than proximity assays. | Medium |
| No-Tag/Cleaved Protein Assay | Re-tests hits using the protein of interest after the GST tag has been proteolytically removed. | - The "gold standard" for confirming that the compound's activity is independent of the GST tag.- Directly measures interaction with the target protein. | - Requires a robust protocol for tag cleavage and purification.- Can be low throughput and labor-intensive. | Low to Medium |
| Biophysical Methods (e.g., FP, SPR) | Directly measures the binding of the compound to the target protein without relying on the GST tag. | - Provides quantitative binding affinity data (Kd).- Low false-positive rate. | - Can be lower throughput.- Requires specialized instrumentation. | Low to Medium |
Data Presentation: Performance of Counter-Screening Assays
The following table summarizes representative quantitative data for known GST-GSH interaction inhibitors, including this compound, in various assay formats. This data highlights the importance of employing orthogonal methods to differentiate true hits from false positives.
| Compound | Primary Screen (AlphaScreen, GST-based) IC50 (µM) | Direct GST-GSH Binding (AlphaScreen) IC50 (µM) | Anti-GST ELISA % Inhibition at 25 µM | Notes |
| This compound | Potent Inhibitor | 24.38[1][2] | Low | A known frequent hitter that directly inhibits the GST-GSH interaction. |
| GST-FH.1 | 12.5 | 12.5 | Not Reported | Identified as a specific GST-GSH interactor. |
| GST-FH.2 | 8.9 | 8.9 | Not Reported | Another example of a specific GST-GSH interactor. |
| True Hit (Hypothetical) | 5.0 | > 100 | High | A genuine inhibitor of the target protein's activity, with no effect on the GST-GSH interaction. |
| Promiscuous Inhibitor | 2.0 | 5.0 | Variable | Active in multiple assays due to non-specific mechanisms like aggregation. |
Experimental Protocols
Detailed methodologies for key counter-screening experiments are provided below to facilitate their implementation in your laboratory.
Direct GST-GSH Interaction Assay (AlphaScreen Format)
This protocol is adapted from methodologies used to identify GST frequent hitters.
Objective: To determine if hit compounds directly inhibit the interaction between GST and glutathione.
Materials:
-
GST-His fusion protein
-
Glutathione (GSH) Donor Beads (e.g., from PerkinElmer)
-
Nickel Chelate (Ni-NTA) Acceptor Beads (e.g., from PerkinElmer)
-
Assay Buffer: PBS, 0.1% BSA, 0.01% Tween-20
-
384-well white microplates (e.g., OptiPlate)
-
Test compounds dissolved in DMSO
Procedure:
-
Prepare a solution of GST-His protein in Assay Buffer.
-
In a 384-well plate, add test compounds at various concentrations. Include DMSO-only wells as a negative control.
-
Add the GST-His protein solution to all wells.
-
Incubate for 30 minutes at room temperature.
-
Add a mixture of GSH Donor Beads and Ni-NTA Acceptor Beads to all wells.
-
Incubate for 1 hour at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Analyze the data to determine the IC50 values for inhibition of the GST-GSH interaction.
Anti-GST Antibody-Based Counter-Screen (ELISA)
Objective: To confirm hits in an assay format that is independent of the GST-GSH interaction.
Materials:
-
High-binding 96-well ELISA plates
-
Purified GST-fusion protein (from the primary screen)
-
Coating Buffer: Carbonate-bicarbonate buffer, pH 9.6
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 5% non-fat dry milk in PBST
-
Primary antibody: Anti-target protein antibody
-
Secondary antibody: HRP-conjugated anti-species IgG
-
TMB substrate
-
Stop Solution: 2N H2SO4
-
Test compounds dissolved in DMSO
Procedure:
-
Coat the ELISA plate with the GST-fusion protein in Coating Buffer overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
Block the plate with Blocking Buffer for 1 hour at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add the test compounds at the desired concentration, followed by the interacting partner of your target protein.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add the primary antibody (against the interacting partner) and incubate for 1 hour at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add TMB substrate and incubate until color develops.
-
Stop the reaction with Stop Solution and read the absorbance at 450 nm.
Fluorescence Polarization (FP) Assay for GST-GSH Interaction
Objective: To provide a biophysical confirmation of compounds that inhibit the GST-GSH interaction.
Materials:
-
Fluorescently labeled glutathione (e.g., FITC-GSH)
-
Purified GST protein
-
Assay Buffer: PBS, pH 7.4
-
Black, low-volume 384-well plates
-
Test compounds dissolved in DMSO
Procedure:
-
In the assay plate, add test compounds at various concentrations.
-
Add a solution of GST protein to all wells.
-
Add the FITC-GSH solution to all wells. The final concentration of FITC-GSH should be low (nM range) and optimized for the FP reader.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization on a suitable plate reader.
-
A decrease in polarization indicates inhibition of the GST-FITC-GSH interaction. Calculate IC50 values from the dose-response curves.
Mandatory Visualizations
The following diagrams illustrate the key workflows and principles described in this guide.
Figure 1. A typical workflow for HTS and counter-screening of GST-fusion protein hits.
Figure 2. Principle of the AlphaScreen-based GST-GSH interaction assay and its inhibition.
References
Assessing the Off-Target Profile of GST-FH.4: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the off-target profile of any chemical probe or potential therapeutic is paramount. This guide provides a comparative assessment of GST-FH.4, a known "frequent hitter," against modern alternatives, offering insights into their respective off-target liabilities and the experimental methodologies used for their evaluation.
This compound is a compound recognized for producing frequent false-positive hits in high-throughput screening campaigns, particularly in assays involving the interaction between glutathione S-transferase (GST) and glutathione (GSH).[1][2] It also acts as an inhibitor of GST activity.[1][2] Its classification as a "frequent hitter" places it within the broader category of Pan-Assay Interference Compounds (PAINS), which are known for their nonspecific interactions with multiple biological targets, often leading to misleading results.[3] This inherent promiscuity necessitates a thorough evaluation of its off-target profile.
This guide will delve into the nature of frequent hitters like this compound, compare their off-target characteristics with more contemporary approaches such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, and provide detailed experimental protocols for assessing off-target effects.
The Challenge of "Frequent Hitters" and PAINS
Frequent hitters and PAINS are compounds that appear active in a multitude of assays, not due to specific, high-affinity binding to a single target, but through various non-specific mechanisms. These can include chemical reactivity, compound aggregation, or interference with assay technology. Consequently, the off-target profile of such compounds is expected to be extensive and challenging to fully characterize.
For instance, compounds containing the rhodanine scaffold, a common feature in many PAINS, have been shown to exhibit a broad spectrum of biological activities, suggesting a potential for multiple off-target interactions. Similarly, curcumin, a well-known natural product often flagged as a PAIN, demonstrates a wide array of biological effects, which can be attributed to its promiscuous binding to numerous proteins.
Comparison with Modern Alternatives: PROTACs and Molecular Glues
In contrast to the non-specific nature of frequent hitters, modern therapeutic modalities like PROTACs and molecular glues are designed for higher target specificity.
-
PROTACs (Proteolysis-Targeting Chimeras) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. While off-target effects can still occur, they are often more predictable and can be mitigated through rational design of the target-binding and E3 ligase-binding moieties.
-
Molecular Glues are small molecules that induce or stabilize an interaction between a protein target and an E3 ligase, also resulting in target degradation. Their discovery is often more serendipitous, but they can achieve high selectivity.
The assessment of off-target effects for these modalities is a critical aspect of their development, with established methodologies to identify and quantify unintended protein degradation.
Quantitative Data Comparison
| Feature | This compound (Frequent Hitter) | PROTACs & Molecular Glues |
| Primary Interaction | Non-specific, often artifactual | Designed for specific target engagement |
| Off-Target Profile | Broad, unpredictable, high number of low-affinity interactions | More defined, often related to warhead or ligase binder promiscuity |
| Mechanism of Off-Target Effects | Aggregation, chemical reactivity, assay interference | Unintended binding to other proteins, "off-target" degradation |
| Data Availability | Generally qualitative (flagged as a frequent hitter) | Often quantitative (e.g., proteomics data showing changes in protein levels) |
Experimental Protocols for Off-Target Profile Assessment
A robust assessment of a compound's off-target profile requires a combination of experimental approaches. Below are detailed methodologies for key experiments.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in a cellular context. It relies on the principle that ligand binding can stabilize a protein against thermal denaturation.
Protocol:
-
Cell Culture and Treatment: Culture cells to a desired confluency and treat with the test compound (e.g., this compound) or vehicle control for a specified time.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures for a fixed duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other detection methods like ELISA or mass spectrometry. A shift in the melting curve in the presence of the compound indicates target engagement.
Kinase Selectivity Profiling
Given that a significant portion of the proteome consists of kinases, assessing a compound's activity against a panel of kinases is a crucial step in off-target profiling.
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compound.
-
Kinase Panel: Utilize a commercially available or in-house panel of purified kinases.
-
Kinase Reaction: In a multi-well plate, incubate each kinase with its specific substrate and ATP in the presence of the test compound or vehicle control.
-
Detection of Kinase Activity: Measure the extent of substrate phosphorylation using a suitable detection method, such as radiometric assays (e.g., ³²P-ATP), fluorescence-based assays (e.g., TR-FRET), or luminescence-based assays (e.g., ADP-Glo).
-
Data Analysis: Calculate the percent inhibition of each kinase at different compound concentrations to determine the IC₅₀ values and generate a selectivity profile.
Quantitative Proteomics for Off-Target Identification
Mass spectrometry-based proteomics can provide an unbiased, proteome-wide view of a compound's off-target interactions.
Protocol:
-
Cell Culture and Treatment: Treat cells with the test compound or vehicle control.
-
Protein Extraction and Digestion: Lyse the cells, extract the proteins, and digest them into peptides using an enzyme like trypsin.
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptides from different treatment conditions with isobaric tags. This allows for multiplexed analysis and precise relative quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry to identify and quantify the proteins.
-
Data Analysis: Analyze the mass spectrometry data to identify proteins whose abundance is significantly altered upon compound treatment. These proteins are potential off-targets.
Visualizing Workflows and Pathways
To further clarify the experimental processes and the context of off-target effects, the following diagrams are provided.
Conclusion
Assessing the off-target profile of any compound is a critical step in drug discovery and chemical biology. For compounds like this compound, which are known to be frequent hitters, a high degree of off-target activity is expected. While this makes them unsuitable as specific probes or therapeutics, they serve as important controls for identifying and understanding assay artifacts. In contrast, modern modalities like PROTACs and molecular glues offer the potential for much higher specificity, although rigorous off-target profiling using techniques such as CETSA, kinase screening, and quantitative proteomics remains essential to ensure their safety and efficacy. Researchers should employ a multi-faceted experimental approach to thoroughly characterize the selectivity of their compounds and avoid the pitfalls of non-specific interactions.
References
A Researcher's Guide to Chemical Probes for Glutathione S-Transferase (GST): A Comparative Analysis of GST-FH.4 and Validated Alternatives
For researchers, scientists, and drug development professionals, the selection of a high-quality chemical probe is paramount for the robust interrogation of protein function and for validating novel therapeutic targets. This guide provides a comprehensive comparison of GST-FH.4, a known problematic compound, with a well-validated fluorescent chemical probe for Glutathione S-Transferase (GST), offering insights into the critical importance of rigorous probe validation.
Glutathione S-Transferases (GSTs) are a superfamily of enzymes pivotal to cellular detoxification, playing a crucial role in the conjugation of electrophilic compounds with glutathione (GSH), thereby neutralizing their toxicity.[1] Their overexpression in various cancer cells is often linked to multidrug resistance, making them an attractive target for therapeutic intervention.[2][3][4] The use of chemical probes to study GST function is therefore of significant interest. However, not all compounds reported to interact with a target protein are suitable as chemical probes. This guide will compare the characteristics of this compound, a compound identified as a frequent false positive, with a well-validated near-infrared (NIR) fluorescent probe, highlighting the key parameters that define a reliable chemical tool.
Executive Summary of Comparative Data
The following table summarizes the key performance differences between this compound and a representative validated NIR fluorescent probe.
| Feature | This compound | Validated NIR Fluorescent Probe | Significance for Researchers |
| Potency (IC50) | 24.38 µM[5] | N/A (Substrate-based probe) | A lower IC50 generally indicates a more potent inhibitor. For substrate probes, other kinetic parameters are more relevant. |
| Mechanism of Action | Inhibition of GST-GSH interaction | GST-catalyzed cleavage leading to fluorescence activation | Inhibitors block function, while activatable probes report on enzyme activity. |
| Validation Status | Identified as a "Frequent Hitter" (False Positive) | Rigorously validated for selectivity and cellular imaging | Use of unvalidated probes can lead to misleading results and erroneous conclusions. |
| Selectivity | Poorly characterized; known to interfere with assay formats | High selectivity over other biological thiols and reactive oxygen species | High selectivity ensures that the observed effects are due to the target of interest. |
| On-Target Engagement | Not demonstrated in cells | Confirmed by cellular imaging and tracking of endogenous GST | Direct evidence of target engagement in a cellular context is crucial for a probe's utility. |
| Utility | Not recommended for use as a chemical probe | Suitable for imaging endogenous GST activity in living cells and in vivo models | A validated probe provides a reliable tool for studying biological function. |
The Problem with "Frequent Hitters": The Case of this compound
This compound was identified in a screen for small-molecule frequent hitters in AlphaScreen assays, a technology often used in high-throughput screening. It was found to inhibit the interaction between GST and glutathione (GSH) with an IC50 of 24.38 µM. However, the designation "frequent hitter" (FH) indicates that this compound is a promiscuous inhibitor, likely interfering with the assay technology itself rather than specifically targeting the intended protein-protein interaction in a biologically relevant manner. Such compounds are a major source of false positives in drug discovery screens and are not suitable for use as chemical probes. The lack of comprehensive selectivity data and evidence of on-target engagement in a cellular context further disqualifies this compound as a reliable tool for studying GST biology.
The Gold Standard: A Validated Near-Infrared (NIR) Fluorescent Probe
In contrast to this compound, a well-validated chemical probe for GST, such as the near-infrared (NIR) fluorescent probe described by Song et al., provides a reliable tool for researchers. This probe was specifically designed to overcome the limitations of earlier fluorescent probes, which often suffered from high background signals due to non-enzymatic reactions with GSH.
This NIR probe exhibits a greater than 100-fold increase in fluorescence upon incubation with GSTP1 and GSH, demonstrating a robust and specific activation mechanism. Crucially, it shows high selectivity over other potentially interfering biological species. The utility of this probe has been demonstrated by its ability to track endogenous GST activity in A549 cells and in a subcutaneous tumor mouse model, providing direct evidence of on-target engagement in a complex biological environment.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of experimental results. Below are representative protocols for key assays used in the validation of GST chemical probes.
GST Activity Assay (CDNB Assay)
This assay measures the enzymatic activity of GST by monitoring the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with glutathione (GSH). The product of this reaction, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm.
Materials:
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 6.5)
-
Reduced glutathione (GSH) solution (e.g., 100 mM)
-
1-chloro-2,4-dinitrobenzene (CDNB) solution (e.g., 100 mM in ethanol)
-
GST-containing sample (e.g., purified enzyme, cell lysate)
-
UV-Vis spectrophotometer or plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction cocktail containing phosphate buffer, GSH, and CDNB at their final desired concentrations.
-
Equilibrate the reaction cocktail to the desired temperature (e.g., 25°C or 37°C).
-
Add the GST-containing sample to the reaction cocktail to initiate the reaction.
-
Immediately monitor the increase in absorbance at 340 nm over time.
-
The rate of the reaction is proportional to the GST activity in the sample.
Cellular Imaging with a Fluorescent GST Probe
This protocol outlines the general steps for using a fluorescent probe to visualize GST activity in living cells.
Materials:
-
Cell line of interest (e.g., A549 cells) cultured on glass-bottom dishes or chamber slides
-
Validated fluorescent GST probe
-
Cell culture medium
-
Fluorescence microscope
Procedure:
-
Grow cells to the desired confluency.
-
Incubate the cells with the fluorescent GST probe at an optimized concentration and for a specific duration in cell culture medium.
-
Wash the cells with fresh medium or phosphate-buffered saline (PBS) to remove any excess probe.
-
Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the specific fluorophore.
-
Fluorescence intensity will correlate with the level of GST activity within the cells.
Visualizing GST's Role: Signaling and Detoxification
GSTs are central to cellular defense against xenobiotics and oxidative stress. The following diagrams illustrate the canonical GST detoxification pathway and a simplified experimental workflow for validating a chemical probe.
Caption: The canonical GST detoxification pathway.
Caption: A logical workflow for chemical probe validation.
Conclusion
The validation of a chemical probe is a multi-faceted process that requires rigorous experimental evaluation of its potency, selectivity, and on-target engagement in a relevant biological context. This compound serves as a cautionary example of a compound that, despite showing activity in an initial screen, is unsuitable as a chemical probe due to its classification as a frequent hitter. In contrast, well-validated probes, such as the described NIR fluorescent probe, provide reliable and reproducible data, enabling researchers to confidently investigate the intricate roles of GSTs in health and disease. The adoption of stringent validation criteria is essential for the advancement of chemical biology and drug discovery.
References
- 1. Glutathione S-transferase - Wikipedia [en.wikipedia.org]
- 2. A highly sensitive and selective two-photon fluorescent probe for glutathione S-transferase detection and imaging in living cells and tissues - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and characterization of a series of highly fluorogenic substrates for glutathione transferases, a general strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small Molecule Fluorescent Probes for Glutathione S-Transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
A Comparative Analysis of the Glutathione S-Transferase Inhibitor GST-FH.4 and Its Functional Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of GST-FH.4, a known inhibitor of Glutathione S-transferase (GST), and other functionally analogous GST inhibitors. GSTs are a family of enzymes pivotal in cellular detoxification processes by conjugating glutathione (GSH) to a wide range of substrates.[1][2] Their role extends to the regulation of key signaling pathways, including those involved in cell proliferation and apoptosis, making them significant targets in drug development, particularly in overcoming cancer drug resistance.[1][3][4]
This compound has been identified as a compound that inhibits GST activity with an IC50 of 24.38 μM. It is also characterized as a frequent false positive hit in screens monitoring the interaction between GST and glutathione. This guide places this compound in the context of other well-studied GST inhibitors, providing a basis for comparative evaluation.
Quantitative Comparison of GST Inhibitors
The following table summarizes the inhibitory potency of this compound and other known GST inhibitors against various GST isozymes. This data is essential for comparing their efficacy and potential for further development.
| Compound | Target GST Isozyme(s) | IC50 (μM) | Inhibition Mechanism | Reference |
| This compound | GST | 24.38 | Not Specified | |
| Ethacrynic acid (EA) | GSTP1-1 | Not Specified | Competitive | |
| Curcumin | GSTs from equine liver | 31.6 ± 3.6 | Competitive | |
| 10058-F4 | GSTP1-1 | Not Specified | Non-competitive | |
| Cryptotanshinone | GSTP1-1 | Not Specified | Non-competitive | |
| PRT 4165 | GSTP1-1 | Not Specified | Non-competitive | |
| ZM 39923 | GSTP1-1 | Not Specified | Competitive | |
| NBDHEX | GSTP1 | Not Specified | Suicide inhibitor |
Experimental Protocols
A standardized experimental protocol is crucial for the comparative assessment of GST inhibitors. Below is a detailed methodology for a common spectrophotometric assay used to determine the inhibitory activity of compounds against GSTs.
Spectrophotometric GST Inhibition Assay
This protocol is adapted from established methods for screening potential GST inhibitors using the substrate 1-chloro-2,4-dinitrobenzene (CDNB), which is widely applicable to various GST isoforms except for GST theta 1 (GSTT1).
Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of a test compound against a specific GST isozyme.
Materials:
-
Purified recombinant human GST enzyme (e.g., GSTA1, GSTM1, GSTP1)
-
Glutathione (GSH) solution (25 mM)
-
1-chloro-2,4-dinitrobenzene (CDNB) solution (50 mM)
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Test inhibitor compound dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Enzyme Preparation:
-
If the enzymatic unit of the GST is unknown, quantify the protein concentration using a standard method like the BCA protein assay.
-
Dilute the GST enzyme solution to a working concentration (e.g., 0.02 mg/mL).
-
-
Determination of Michaelis-Menten Constant (Km) for CDNB:
-
Prepare a series of CDNB concentrations.
-
In a 96-well plate, set up reactions containing the GST enzyme, a fixed concentration of GSH, and varying concentrations of CDNB.
-
Measure the rate of reaction by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of the GSH-CDNB conjugate.
-
Plot the reaction velocity against the CDNB concentration and determine the Km using Michaelis-Menten kinetics. This is crucial for optimizing the inhibition assay.
-
-
Inhibition Assay:
-
Prepare a stock solution of the test inhibitor and a series of dilutions.
-
In a 96-well plate, for the test wells, add the GST enzyme solution, the test inhibitor solution at various concentrations, and the assay solution containing GSH.
-
For control wells, add the enzyme solution and the solvent used for the inhibitor.
-
Initiate the reaction by adding CDNB at a concentration close to its determined Km.
-
Immediately measure the absorbance at 340 nm over time to determine the initial reaction rate.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform kinetic studies by measuring the reaction rates at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or other kinetic plots.
-
Visualizing Molecular Pathways and Workflows
Diagrams are provided below to illustrate the role of GST in cellular signaling and a typical workflow for screening GST inhibitors.
Caption: Role of GSTP1 in regulating the ASK1-JNK signaling pathway.
Caption: Experimental workflow for screening and characterizing GST inhibitors.
References
- 1. Regulation of Signal Transduction by Glutathione Transferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutathione S-transferase - Wikipedia [en.wikipedia.org]
- 3. Glutathione S-Transferases as Regulators of Kinase Pathways and Anticancer Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Multifaceted Role of Glutathione S-Transferases in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Protein-Protein Interactions: A Guide to Confirming GST Pulldown Results with Co-Immunoprecipitation
For researchers, scientists, and drug development professionals, discerning true biological interactions from experimental artifacts is paramount. The Glutathione S-Transferase (GST) pulldown assay is a cornerstone technique for identifying protein-protein interactions. However, the potential for false positives, highlighted by compounds such as GST-FH.4 which can inhibit GST activity, necessitates the use of secondary assays for robust validation. This guide provides a comparative overview of the GST pulldown assay and Co-Immunoprecipitation (Co-IP) as a secondary validation method, complete with experimental protocols and data interpretation.
The GST pulldown assay is a powerful in vitro method for screening and identifying potential protein-protein interactions. It utilizes a "bait" protein fused to GST, which is then immobilized on glutathione-coated beads. A cell lysate containing potential "prey" proteins is incubated with these beads. If an interaction occurs, the prey protein is "pulled down" with the bait and can be identified through subsequent analysis.
However, the reliability of this method can be compromised. For instance, compounds like this compound have been identified as inhibitors of Glutathione S-Transferase (GST) activity, with an IC50 of 24.38 μM[1]. Such inhibition can lead to non-specific binding and false-positive results, making it crucial to validate findings through an independent method.
Co-immunoprecipitation (Co-IP) serves as an excellent secondary assay to confirm putative interactions identified by GST pulldown. Co-IP is an antibody-based technique performed in a more physiologically relevant context, using cell lysates where proteins are in their native state. This method relies on a specific antibody to capture a target protein, and if other proteins are bound to it, they will be captured as a complex.
Comparative Analysis of GST Pulldown and Co-Immunoprecipitation
To illustrate the importance of a secondary assay, consider a hypothetical scenario where a GST pulldown assay suggests an interaction between Protein-X (bait) and Protein-Y (prey). To validate this, a Co-IP experiment is performed.
| Feature | GST Pulldown Assay | Co-Immunoprecipitation (Co-IP) |
| Principle | In vitro binding of a GST-tagged bait protein to glutathione beads to capture interacting prey proteins. | In vivo or in situ capture of a target protein and its binding partners from a cell lysate using a specific antibody. |
| "Bait" Protein | Recombinant GST-fusion protein. | Endogenous or overexpressed protein in the cell. |
| "Prey" Protein Source | Cell lysate, in vitro translated protein, or purified protein. | Cell lysate containing proteins in their native complexes. |
| Key Reagent | Glutathione-conjugated beads. | Specific antibody against the target protein and Protein A/G beads. |
| Potential for False Positives | Non-specific binding to GST tag or beads; inhibition of GST binding by compounds. | Non-specific binding to the antibody or beads; antibody cross-reactivity. |
| Data from Hypothetical Scenario | Strong band for Protein-Y observed in the eluate of the GST-Protein-X pulldown, but also a faint band in the GST-only control. | A clear band for Protein-Y is detected after immunoprecipitating Protein-X, which is absent in the isotype control IgG lane. |
Hypothetical Experimental Data:
| Assay | Bait/Target | Prey Detected (Protein-Y) | Interpretation |
| GST Pulldown | GST-Protein-X | +++ | Putative interaction |
| GST (control) | + | Potential non-specific binding | |
| Co-IP | Anti-Protein-X Ab | +++ | Validated Interaction |
| Isotype IgG (control) | - | Specific interaction |
This table demonstrates how Co-IP can clarify ambiguous results from a GST pulldown. The presence of Protein-Y in the GST control lane of the pulldown raises concerns about non-specificity. However, the specific co-immunoprecipitation of Protein-Y with Protein-X, and its absence in the negative control, strongly supports a genuine biological interaction.
Experimental Protocols
A detailed methodology is crucial for reproducible results. Below are generalized protocols for both GST pulldown and Co-IP assays.
GST Pulldown Assay Protocol
-
Preparation of GST-tagged Bait Protein:
-
Express the GST-fusion protein (e.g., GST-Protein-X) in E. coli and prepare a cleared cell lysate.
-
As a negative control, prepare a lysate from E. coli expressing only the GST tag.
-
-
Immobilization of Bait Protein:
-
Incubate the cleared lysate containing the GST-fusion protein with glutathione-sepharose beads to allow binding.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Interaction Assay:
-
Prepare a cleared cell lysate from cells expressing the prey protein (Protein-Y).
-
Incubate the prey lysate with the beads containing the immobilized GST-bait protein.
-
Also, incubate the prey lysate with beads containing only GST as a negative control.
-
-
Washing and Elution:
-
Wash the beads several times with a suitable wash buffer to remove unbound proteins.
-
Elute the bound proteins from the beads using a buffer containing reduced glutathione.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific for the prey protein (anti-Protein-Y).
-
Co-Immunoprecipitation (Co-IP) Protocol
-
Cell Lysis:
-
Lyse cells expressing both the target protein (Protein-X) and the potential interacting partner (Protein-Y) in a non-denaturing lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the cleared supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody specific to the target protein (anti-Protein-X).
-
As a negative control, incubate a separate aliquot of the lysate with a non-specific isotype control IgG.
-
Add Protein A/G beads to each sample to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads and wash them multiple times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody against the potential interacting protein (anti-Protein-Y).
-
It is also recommended to probe a separate blot with the antibody against the immunoprecipitated protein (anti-Protein-X) to confirm successful pulldown.
-
Visualizing the Workflow and Logic
To better understand the experimental processes and the validation logic, the following diagrams are provided.
References
Safety Operating Guide
Navigating the Safe Disposal of GST-FH.4: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory materials is a critical component of ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the proper disposal of GST-FH.4, a glutathione S-transferase (GST)-tagged protein. Adherence to these guidelines will help mitigate risks and ensure the safe handling of this and similar laboratory reagents.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be familiar with the general safety precautions associated with handling chemical and biological materials. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on guidelines for similar research-grade protein solutions.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Safety glasses or goggles
-
Gloves (nitrile or latex)
-
Laboratory coat
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential aerosols.[1][2]
Hygiene Practices:
-
Do not eat, drink, or smoke in the laboratory area.[3]
-
Contaminated clothing should be removed and laundered before reuse.
This compound Disposal Procedure
The proper disposal of this compound will depend on its formulation and whether it has been mixed with other hazardous substances. As a biological material, it is crucial to prevent its release into the environment.
Step 1: Inactivation/Denaturation
For a precautionary measure, especially if the protein has biological activity of concern, it is good practice to inactivate it.
-
Chemical Inactivation: Add a solution of 10% bleach (sodium hypochlorite) or 70% ethanol to the this compound solution and let it sit for at least 30 minutes. This will help to denature the protein.
-
Autoclaving: If the solution does not contain volatile hazardous chemicals, it can be autoclaved.
Step 2: Waste Categorization
Properly categorize the waste stream. This compound solutions are typically considered a mixed chemical and biological waste.
-
Non-hazardous chemical waste: If the buffer components are non-hazardous (e.g., saline, phosphate buffers) and the protein has been inactivated, it may be permissible to dispose of it down the drain with copious amounts of water, depending on local regulations. Always check with your institution's Environmental Health and Safety (EHS) office first.
-
Hazardous chemical waste: If the solution contains hazardous chemicals (e.g., detergents, high concentrations of salts, or other additives), it must be collected as hazardous waste.
Step 3: Collection and Storage of Hazardous Waste
If the this compound solution is deemed hazardous waste:
-
Container: Use a designated, leak-proof, and chemically compatible waste container. The container should be clearly labeled as "Hazardous Waste".
-
Labeling: The label should include:
-
The words "Hazardous Waste"
-
The full chemical names of all components (e.g., "Water, Sodium Chloride, this compound (denatured), ...")
-
The approximate concentrations of each component.
-
The date the waste was first added to the container.
-
-
Storage: Store the waste container in a designated satellite accumulation area. Ensure the container is kept closed except when adding waste. Store incompatible waste streams separately.
Step 4: Final Disposal
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste container. EHS will ensure the waste is transported and disposed of in accordance with all federal, state, and local regulations.
Quantitative Data Summary
For general hazardous waste generation, the following table summarizes generator categories as defined by the EPA. This is important for understanding the regulatory requirements for your laboratory.
| Generator Category | Monthly Hazardous Waste Generation | On-site Accumulation Limit |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg (220 lbs) | ≤ 1,000 kg (2,200 lbs) |
| Small Quantity Generator (SQG) | > 100 kg to < 1,000 kg | ≤ 6,000 kg (13,200 lbs) for up to 180 days |
| Large Quantity Generator (LQG) | ≥ 1,000 kg (2,200 lbs) | No time limit, but subject to more stringent regulations |
Data sourced from the Environmental Protection Agency (EPA).
Experimental Protocol: Inactivation of this compound Solution
This protocol details the chemical inactivation of a 1 mL this compound protein solution prior to disposal.
Materials:
-
1 mL this compound solution in a microfuge tube
-
10% Bleach solution (or 70% Ethanol)
-
Appropriate PPE (gloves, lab coat, safety glasses)
-
Hazardous waste container
Procedure:
-
Perform the procedure in a chemical fume hood.
-
Carefully open the microfuge tube containing the this compound solution.
-
Add 100 µL of 10% bleach solution to the microfuge tube.
-
Close the tube and gently invert it several times to mix.
-
Allow the mixture to stand for at least 30 minutes at room temperature.
-
Following inactivation, dispose of the tube and its contents into the designated hazardous waste container.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound and contribute to a culture of safety within their research environment. Always consult your institution's specific guidelines and EHS office for clarification on any procedures.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
